2-Methylpiperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpiperidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVBVXWOLWYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719762 | |
| Record name | 2-Methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-65-4 | |
| Record name | 2-Methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methylpiperidin-3-one synthesis mechanism and pathways
Executive Summary & Strategic Analysis
2-Methylpiperidin-3-one is a critical pharmacophore found in numerous alkaloids (e.g., Nuphar, Cassia series) and a versatile building block for piperidine-based therapeutics. Its structural value lies in the C3-ketone, which serves as a "chemical handle" for reductive aminations, Grignard additions, or
Synthetic Challenges
-
Instability of the Free Base: The free aminoketone is prone to self-condensation (aldol-like dimerization) and oxidation. Successful synthesis requires stable N-protected forms (e.g., N-Boc, N-Cbz).
-
Regiocontrol: Introducing the ketone specifically at C3 relative to the C2-methyl group is difficult in direct functionalization of piperidines.
-
Stereochemistry: Controlling the relative stereochemistry (cis/trans) between the C2-methyl and incoming nucleophiles at C3 is a key consideration in drug design.
Pathway Selection Matrix
| Feature | Pathway 1: Oxidative Route | Pathway 2: Dieckmann Condensation | Pathway 3: Aza-Achmatowicz |
| Starting Material | 2-Methyl-3-hydroxypyridine | Amino acid diesters | Furfural derivatives |
| Scalability | High (Industrial standard) | Moderate | Low to Moderate |
| Stereocontrol | Substrate dependent | Low (Thermodynamic mix) | High (Enantioselective) |
| Key Reagent | DMSO/Oxalyl Chloride (Swern) | NaH or KOtBu | NBS or m-CPBA |
| Primary Use | General intermediate supply | Large-scale non-chiral prep | Asymmetric total synthesis |
Master Retrosynthesis Visualization
The following diagram illustrates the three primary disconnection strategies to access the target scaffold.
Caption: Convergent synthetic strategies. Pathway 1 is preferred for bulk access; Pathway 3 for stereochemical precision.
Pathway 1: The Oxidative Route (Standard Protocol)
This is the most reliable method for laboratory-scale synthesis. It relies on the hydrogenation of commercially available pyridines followed by controlled oxidation.
Phase A: Hydrogenation & Protection
Direct oxidation of the free amine is messy. The nitrogen must be protected immediately after hydrogenation.
-
Hydrogenation: 2-Methyl-3-hydroxypyridine is hydrogenated using PtO
(Adams' catalyst) in acetic acid. This predominantly yields the cis-2-methylpiperidin-3-ol acetate salt. -
Protection: The crude salt is treated with Boc
O and Et N to yield N-Boc-2-methylpiperidin-3-ol.
Phase B: The Swern Oxidation
We utilize the Swern oxidation over Jones reagent (too acidic/harsh) or PCC (toxic chromium waste). The Swern protocol is mild and preserves the N-Boc group.
Mechanism of Action
The reaction proceeds via an activated DMSO species that transforms the alcohol into a dimethylalkoxysulfonium salt. Base-mediated elimination yields the ketone.
Caption: Swern Oxidation Mechanism. Critical step: Base addition triggers the breakdown of the alkoxysulfonium salt.
Detailed Experimental Protocol (Self-Validating)
Reagents:
-
Oxalyl chloride (1.5 equiv)[1]
-
DMSO (3.0 equiv)
-
N-Boc-2-methylpiperidin-3-ol (1.0 equiv)
-
Triethylamine (5.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step:
-
Activation: In a flame-dried flask under N
, cool DCM (0.2 M relative to substrate) to -78°C . Add oxalyl chloride dropwise.[1] -
DMSO Addition: Add DMSO dropwise. Control Point: Gas evolution (CO/CO
) will occur.[2] Maintain temperature < -60°C to prevent Pummerer rearrangement side-products.[1] Stir for 15 min. -
Substrate Addition: Add the piperidinol (dissolved in minimum DCM) slowly. The solution will become cloudy (alkoxysulfonium salt formation). Stir for 45 min at -78°C.
-
Elimination: Add Et
N dropwise. Observation: The reaction may turn yellow/white slurry. Allow to warm to 0°C over 1 hour. -
Workup: Quench with saturated NH
Cl. Extract with DCM. Wash organic layer with 1M HCl (removes excess amine), NaHCO , and brine. -
Validation:
C NMR will show a ketone peak at ~208 ppm. IR will show carbonyl stretch at ~1715 cm .
Pathway 2: De Novo Cyclization (Dieckmann Condensation)
This pathway constructs the ring from acyclic precursors. It is valuable when specific isotopic labeling is required or when starting from amino acids.
Mechanism: An intramolecular Claisen condensation of a diester.[3] For 2-methylpiperidin-3-one, the precursor is typically an N-protected derivative of methyl 4-(2-methoxy-1-methyl-2-oxoethylamino)butanoate .
Critical Challenge:
The Dieckmann condensation yields a
-
Step 1: Base (NaH or KOtBu) mediates cyclization.
-
Step 2: Hydrolysis and decarboxylation (heating in acidic media) are required to reveal the simple ketone.
Why it fails often: Regioselectivity is poor if the diester is not perfectly symmetrical or biased. The decarboxylation step can also deprotect the Nitrogen, leading to polymerization. Recommendation: Use Pathway 1 unless specific backbone modification is needed.
Pathway 3: The Stereocontrolled Route (Aza-Achmatowicz)
For drug development requiring high enantiopurity, the Aza-Achmatowicz rearrangement is the "Gold Standard" modern approach. It transforms furans into piperidines with high stereocontrol.
The Workflow
-
Start: Furfurylamine derivative (chiral amines allow for asymmetric induction).
-
Oxidation: Treatment with an oxidant (NBS, Br
, or m-CPBA) causes ring expansion to a dihydropyridinone. -
Reduction: The resulting enone is reduced to the piperidinone.
Caption: Aza-Achmatowicz sequence.[4][5] The stereocenter at C2 (from the amine) directs the reduction.
Technical Insight
The Aza-Achmatowicz reaction creates a hemiaminal intermediate that rearranges. If a chiral auxiliary is used on the nitrogen (e.g.,
References
-
Swern Oxidation Mechanism & Application
-
Aza-Achmatowicz Rearrangement
-
Ciufolini, M. A., et al. (2020). Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids.[4] Chemical Science. Link
-
Deska, J., et al. (2015). The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. European Journal of Organic Chemistry. Link
-
- Kuehne, M. E. (1964). Synthesis of Piperidines. Journal of the American Chemical Society.
-
General Piperidinone Handling
-
BenchChem Protocols. Swern Oxidation of N-Cbz-piperidine-2-methanol. Link (General protocol reference).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Chiral Resolution of 2-Methylpiperidin-3-one
Abstract
Enantiomerically pure 2-Methylpiperidin-3-one is a valuable chiral building block in medicinal chemistry, crucial for the development of stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of the principal techniques for resolving racemic 2-Methylpiperidin-3-one, designed for researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings and practical applications of classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography. Each section offers a deep dive into the methodology, supported by field-proven insights, detailed experimental protocols, and comparative data to facilitate informed decisions in a laboratory setting. The protocols described herein are based on established methodologies for structurally analogous piperidine derivatives and serve as a robust starting point for the development of a specific resolution process for 2-Methylpiperidin-3-one.
Introduction: The Significance of Chirality in 2-Methylpiperidin-3-one
The piperidine scaffold is a ubiquitous motif in a vast array of natural products and synthetic drugs. The introduction of a methyl group at the C2 position of the 3-piperidone core creates a stereocenter, giving rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers often leads to differential interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic activity while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, the ability to isolate and study the individual enantiomers of 2-Methylpiperidin-3-one is of paramount importance in the drug discovery and development process.
This guide will focus on the three most prevalent and industrially viable methods for achieving this separation.
Classical Resolution via Diastereomeric Salt Formation
This is the most established and often cost-effective method for chiral resolution on both laboratory and industrial scales. The fundamental principle lies in the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have different physical properties).[1]
The Principle of Diastereomeric Salt Formation
A racemic mixture of a basic compound like 2-Methylpiperidin-3-one is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.[2] Because these diastereomers possess different physical properties, most notably solubility in a given solvent system, they can be separated by fractional crystallization.[1][3] One diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration.[4] The optically pure amine can then be liberated from the isolated salt by treatment with a base.[1]
Selecting the Optimal Resolving Agent and Solvent
The success of this method hinges on the judicious selection of both the resolving agent and the solvent system. For a basic compound like 2-Methylpiperidin-3-one, chiral acids are the resolving agents of choice. Commonly employed and effective agents for piperidine derivatives include:
-
Tartaric acid derivatives: L-(+)-tartaric acid, D-(-)-tartaric acid, and their more lipophilic derivatives like (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) and di-benzoyl-L-tartaric acid are widely used.[1][2][5]
-
(R)- or (S)-Mandelic acid: These are also effective resolving agents for cyclic amines.
The choice of solvent is equally critical as it dictates the solubility difference between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures (e.g., alcohols like methanol, ethanol, isopropanol, or aqueous mixtures) is typically necessary to identify the optimal conditions for selective crystallization.[4]
Experimental Workflow: Diastereomeric Salt Resolution
The following diagram illustrates the general workflow for this resolution technique.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Representative Protocol for Enzymatic Kinetic Resolution
This protocol is based on general procedures for lipase-catalyzed resolutions and requires optimization.
-
Reaction Setup:
-
To a solution of racemic 2-Methylpiperidin-3-one (1 equivalent) in a suitable organic solvent (e.g., MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Add the selected lipase (e.g., immobilized CAL-B, typically 10-50% by weight of the substrate).
-
-
Monitoring the Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.
-
The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both enantiomers.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of the unreacted enantiomer and the acylated enantiomer can be separated by column chromatography on silica gel.
-
-
Recovery of the Second Enantiomer (Optional):
-
The acylated enantiomer can be hydrolyzed (e.g., using a mild acid or base) to yield the other enantiomer of 2-Methylpiperidin-3-one.
-
Data Presentation: Comparison of Lipases
A template for comparing the performance of different lipases is provided below.
| Lipase | Acyl Donor | Solvent | Conversion (%) | ee of Substrate (%) | ee of Product (%) |
| Candida antarctica Lipase B | Vinyl Acetate | MTBE | Data | Data | Data |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | Data | Data | Data |
| Porcine Pancreatic Lipase | Ethyl Acetate | Hexane | Data | Data | Data |
Chromatographic Resolution
Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and versatile technique for both analytical and preparative scale applications. [6]
The Principle of Chiral Chromatography
Chiral chromatography relies on the use of a Chiral Stationary Phase (CSP). [6]A CSP is a solid support that has been modified with a chiral selector. When a racemic mixture is passed through a column packed with a CSP, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes. [7]This difference in interaction strength leads to different retention times, allowing for their separation. [6]
Selecting a Chiral Stationary Phase and Mobile Phase
For piperidine derivatives, polysaccharide-based CSPs are highly effective. [8]These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Columns such as Chiralpak® IA (amylose-based) and Chiralcel® OD (cellulose-based) have demonstrated good performance in resolving similar structures. [9] The choice of mobile phase is critical for achieving good resolution. Common mobile phases for normal-phase chromatography include mixtures of alkanes (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, mixtures of water or buffers with acetonitrile or methanol are used. [10]
Experimental Workflow: Chiral HPLC Separation
The following diagram illustrates the straightforward workflow of chiral HPLC.
Caption: Workflow for Chiral HPLC Separation.
Representative Protocol for Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.).
-
For normal-phase mode, start with a mobile phase of hexane/isopropanol (90/10, v/v). If separation is not achieved, systematically vary the alcohol content and consider other alcohols like ethanol.
-
For reversed-phase mode, start with acetonitrile/water (50/50, v/v). Adjust the ratio and consider adding acidic or basic modifiers if necessary.
-
-
Optimization:
-
Once a promising column and mobile phase combination is identified, optimize the separation by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize the resolution (Rs).
-
-
Preparative Separation (if required):
-
For preparative scale, the optimized analytical method can be scaled up to a larger diameter column.
-
The sample is injected in multiple cycles, and the fractions corresponding to each enantiomer are collected.
-
The solvent is then removed from the collected fractions to yield the purified enantiomers.
-
Data Presentation: Comparison of Chiral Columns
The following table can be used to summarize the results of a chiral column screening experiment.
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) |
| Chiralpak IA | Hexane/IPA (90/10) | Data | Data | Data | Data |
| Chiralpak IB | Hexane/IPA (80/20) | Data | Data | Data | Data |
| Chiralcel OD-H | ACN/Water (60/40) | Data | Data | Data | Data |
Conclusion
The chiral resolution of 2-Methylpiperidin-3-one can be effectively achieved through several well-established techniques. Classical diastereomeric salt resolution offers a cost-effective solution for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Enzymatic kinetic resolution provides a highly selective and environmentally benign alternative, particularly when high enantiomeric purity is required. Finally, chiral HPLC stands out as a versatile and powerful tool for both analytical quantification of enantiomeric purity and for preparative-scale separation, offering rapid method development and high-resolution capabilities. The choice of the most appropriate technique will depend on factors such as the scale of the separation, the desired level of enantiomeric purity, cost considerations, and available equipment. This guide provides the foundational knowledge and practical starting points for successfully navigating the chiral resolution of this important synthetic intermediate.
References
-
France, S. P., et al. (2016). One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts. ACS Catalysis, 6, 3753–3759. [Link]
- Google Patents. (2002).
-
Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Coldham, I., et al. (2013). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 15(7), 1638–1641. [Link]
-
Li, Y., et al. (2022). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 12(45), 29285-29293. [Link]
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]
-
Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
-
Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
PubMed. (1998). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. [Link]
-
National Center for Biotechnology Information. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]
-
MDPI. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
National Center for Biotechnology Information. (2015). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. [Link]
-
Universal Wiser Publisher. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. [Link]
-
ResearchGate. (n.d.). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. [Link]
-
National Center for Biotechnology Information. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
National Center for Biotechnology Information. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]
-
Wiley Online Library. (2006). Chiral Drug Separation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
An In-Depth Guide to the Spectroscopic Interpretation of 2-Methylpiperidin-3-one
Introduction
2-Methylpiperidin-3-one is a heterocyclic organic compound with a piperidine ring system. As a functionalized piperidine, it serves as a valuable building block in medicinal chemistry and the synthesis of novel pharmacologically active agents. The precise characterization of its molecular structure is paramount for its application in drug development and chemical research. This technical guide provides an in-depth interpretation of the spectroscopic data of 2-Methylpiperidin-3-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with the expertise to unequivocally identify and characterize this molecule, ensuring scientific integrity and reproducibility.
This guide is structured to provide not just the data, but the underlying scientific principles and practical methodologies. Each section delves into a specific spectroscopic technique, offering a detailed analysis of the expected spectral features, supported by established principles of chemical spectroscopy.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Theoretical Principles of NMR for 2-Methylpiperidin-3-one
The analysis of the ¹H and ¹³C NMR spectra of 2-Methylpiperidin-3-one is based on three key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electronegative atoms, such as the oxygen and nitrogen in the piperidinone ring, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring protons and their dihedral angles.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 2-Methylpiperidin-3-one is expected to exhibit a set of distinct signals corresponding to the different proton environments in the molecule. The presence of a chiral center at the C2 position can lead to diastereotopicity of the methylene protons, resulting in more complex splitting patterns.
Predicted ¹H NMR Data for 2-Methylpiperidin-3-one:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constants (J, Hz) (Predicted) | Rationale |
| NH | 1.5 - 2.5 | broad singlet | 1H | - | Exchangeable proton on nitrogen. |
| C2-H | 3.2 - 3.5 | quartet | 1H | ~7 Hz | Methine proton adjacent to nitrogen and methyl group, deshielded. |
| C2-CH ₃ | 1.1 - 1.3 | doublet | 3H | ~7 Hz | Methyl group coupled to the C2-H proton. |
| C4-H ₂ | 2.4 - 2.6 | multiplet | 2H | - | Methylene protons alpha to the carbonyl group, deshielded. |
| C5-H ₂ | 1.8 - 2.0 | multiplet | 2H | - | Methylene protons. |
| C6-H ₂ | 2.9 - 3.1 | multiplet | 2H | - | Methylene protons adjacent to the nitrogen atom, deshielded. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of 2-Methylpiperidin-3-one will show six distinct signals, one for each carbon atom in a unique chemical environment.
Predicted ¹³C NMR Data for 2-Methylpiperidin-3-one:
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |
| C =O (C3) | 205 - 220 | Ketone carbonyl carbon, highly deshielded.[1] |
| C 2 | 55 - 65 | Methine carbon adjacent to nitrogen. |
| C 6 | 45 - 55 | Methylene carbon adjacent to nitrogen. |
| C 4 | 35 - 45 | Methylene carbon alpha to the carbonyl group. |
| C 5 | 20 - 30 | Methylene carbon. |
| C H₃ | 10 - 20 | Methyl carbon. |
Experimental Protocol for NMR Spectroscopy
1.4.1 Sample Preparation:
-
Weigh approximately 5-25 mg of 2-Methylpiperidin-3-one for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
1.4.2 Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
2D NMR Correlation Diagram
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from 1D spectra. A COSY spectrum reveals proton-proton coupling correlations, while an HSQC spectrum correlates protons with their directly attached carbons.
Caption: Predicted 2D NMR correlations for 2-Methylpiperidin-3-one.
Chapter 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
IR Spectrum Analysis of 2-Methylpiperidin-3-one
The IR spectrum of 2-Methylpiperidin-3-one will be dominated by absorptions corresponding to the N-H, C-H, and C=O bonds.
Characteristic IR Absorption Bands for 2-Methylpiperidin-3-one:
| Functional Group | Absorption Range (cm⁻¹) (Predicted) | Intensity | Vibrational Mode |
| N-H | 3300 - 3500 | Medium, broad | Stretch |
| C-H (sp³) | 2850 - 3000 | Strong | Stretch |
| C=O (Ketone) | 1710 - 1725 | Strong, sharp | Stretch |
The most diagnostic peak in the IR spectrum is the strong, sharp absorption of the ketone carbonyl group, expected around 1715 cm⁻¹. Saturated cyclic ketones typically absorb in this region.[3][4] The N-H stretching vibration will appear as a broader peak in the region of 3300-3500 cm⁻¹.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the solid 2-Methylpiperidin-3-one sample directly onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Mass Spectrum Analysis of 2-Methylpiperidin-3-one
Under Electron Ionization (EI), 2-Methylpiperidin-3-one will form a molecular ion (M⁺) which can then undergo fragmentation. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[5]
Predicted Mass Spectrometry Data for 2-Methylpiperidin-3-one (Molecular Weight: 113.16 g/mol ):
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 98 | [C₅H₈NO]⁺ | Loss of a methyl radical (•CH₃) |
| 85 | [C₅H₉N]⁺ | Loss of carbon monoxide (CO) |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of C₂H₃O radical |
| 56 | [C₃H₆N]⁺ | Further fragmentation |
| 43 | [C₂H₅N]⁺ | Further fragmentation |
Fragmentation Mechanism
The primary fragmentation pathways are expected to involve the loss of the methyl group and alpha-cleavages adjacent to the nitrogen and carbonyl groups.
Caption: Predicted major fragmentation pathways for 2-Methylpiperidin-3-one.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 2-Methylpiperidin-3-one.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The components of the sample are separated based on their boiling points and interactions with the GC column.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is generated.
Chapter 4: Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a cohesive and unambiguous structural assignment.
The logical workflow for the structural elucidation of 2-Methylpiperidin-3-one is as follows:
-
Mass Spectrometry provides the molecular weight (113 g/mol ), confirming the molecular formula C₆H₁₁NO.
-
IR Spectroscopy identifies the key functional groups: a ketone (C=O stretch at ~1715 cm⁻¹) and a secondary amine (N-H stretch at ~3300-3500 cm⁻¹).
-
¹³C NMR Spectroscopy confirms the presence of six unique carbon environments, including a ketone carbonyl, four carbons in the piperidine ring, and a methyl group.
-
¹H NMR Spectroscopy reveals the number of protons in different environments and their connectivity through spin-spin coupling. The integration confirms the number of protons, and the chemical shifts and splitting patterns allow for the precise assignment of each proton to its position in the molecule.
-
2D NMR Spectroscopy (COSY and HSQC) provides the definitive links between protons and their neighboring protons (COSY) and their directly attached carbons (HSQC), confirming the overall structure.
Caption: Integrated workflow for the structural elucidation of 2-Methylpiperidin-3-one.
Conclusion
The spectroscopic characterization of 2-Methylpiperidin-3-one is a clear demonstration of the synergy between NMR, IR, and MS techniques. While each method provides valuable pieces of the structural puzzle, it is their combined interpretation that leads to an unequivocal structural assignment. This guide has provided a detailed, predictive analysis of the key spectroscopic features of 2-Methylpiperidin-3-one, grounded in fundamental principles and supported by standard experimental protocols. This comprehensive approach is essential for ensuring the quality and integrity of chemical research and development.
References
-
PubChem. (n.d.). 3-Methylpiperidin-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, February 7). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2011, June). Roesky's ketone: A spectroscopic study. Retrieved from [Link]
-
Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health. (2023, July 8). Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis. Retrieved from [Link]
-
NMR Facility, University of Delaware. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]
-
MDPI. (2022, February 4). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2010, October 14). Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method. Retrieved from [Link]
-
IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]
-
University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
ACS Omega. (2022, July 20). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2021, March 27). Highlights of Spectroscopic Analysis – A Review. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST:SDBS Help. Retrieved from [Link]
Sources
- 1. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation Profile of 2-Methylpiperidin-3-one
Technical Guidance for Pharmaceutical & Flavor Chemistry Applications
Executive Summary
2-Methylpiperidin-3-one (also known as 2-methyl-3-piperidone) represents a class of
Core Stability Thesis: The compound is kinetically unstable as a free base due to rapid intermolecular self-condensation (dimerization) and oxidative aromatization . Long-term storage is only viable as a mineral acid salt (e.g., Hydrochloride).
Chemical Identity & Physicochemical Context
| Property | Detail |
| IUPAC Name | 2-Methylpiperidin-3-one |
| Common Name | 2-Methyl-3-piperidone |
| CAS Registry | 1445-73-4 (Generic/Salt dependent) |
| Functional Class | Cyclic |
| pKa (Conjugate Acid) | ~8.5–9.0 (Estimated for piperidine ring) |
| Dominant Tautomer | Keto-form (in equilibrium with enol form in solution) |
| Critical Risk | Rapid dimerization to pyrazine derivatives upon neutralization. |
Degradation Mechanisms: The "Aminoketone Trap"
The instability of 2-Methylpiperidin-3-one is driven by two primary mechanisms: Self-Condensation and Oxidation . Unlike amides (lactams), which are stable, this aminoketone possesses a nucleophilic amine and an electrophilic ketone within a geometry that favors intermolecular reaction.
Mechanism A: Dimerization & Aromatization (Primary Failure Mode)
In the free base form (pH > 9), the secondary amine of one molecule attacks the carbonyl carbon of another. This reversible condensation is followed by irreversible dehydration and oxidation, driving the equilibrium toward the stable aromatic pyrazine core.
Pathway:
-
Condensation: Two molecules of 2-methylpiperidin-3-one condense.
-
Dehydration: Loss of water yields a dihydropyrazine intermediate.
-
Oxidation: Spontaneous dehydrogenation (driven by aromatization energy) yields 2,5-dimethylpyrazine (and isomers).
Mechanism B: Oxidative Ring Opening
In the presence of atmospheric oxygen and light, the
Visualization: Degradation Pathways
The following diagram illustrates the cascade from the stable salt form to the degraded pyrazine product.
Caption: The "Aminoketone Cascade": Neutralization triggers rapid dimerization and irreversible oxidation to pyrazines.
Stability Profiling & Storage Protocols
To maintain integrity, the compound must be manipulated under strict conditions. The free base should be considered a transient intermediate , not a storable reagent.
Table 1: Stability Matrix
| State | Storage Condition | Stability Window | Primary Risk |
| HCl Salt (Solid) | -20°C, Desiccated, Argon | > 12 Months | Hygroscopicity (Hydrolysis if wet) |
| Free Base (Neat) | -80°C, Argon | < 24 Hours | Rapid polymerization/Dimerization |
| Free Base (Soln) | Dilute (<0.1M) in DCM/THF | Hours to Days | Concentration-dependent dimerization |
| Aqueous Soln | pH < 3 (Acidic) | Days | Hydrolysis of imine intermediates |
| Aqueous Soln | pH > 8 (Basic) | Minutes | Immediate Maillard-type degradation |
Protocol: Generating the Free Base for Synthesis
Do not purchase the free base. Purchase or synthesize the HCl salt and liberate in situ.
-
Suspend the HCl salt in the reaction solvent (e.g., DCM or THF).
-
Cool to 0°C to kinetically inhibit dimerization.
-
Add a stoichiometric base (e.g., Triethylamine or NaHCO3) immediately prior to the addition of the electrophile/nucleophile.
-
Proceed with the next step immediately. Do not isolate.
Analytical Monitoring Strategy
Standard analytical techniques can induce degradation, leading to false data.
GC-MS Considerations
-
Problem: Direct injection of the salt or free base into a hot injector port (250°C) will cause thermal degradation and dimerization inside the liner. You will detect pyrazines that were not present in the original sample.
-
Solution: Derivatization is mandatory.
NMR Spectroscopy
-
Solvent: Use DMSO-d6 or CD3OD for the salt.
-
Observation: In CDCl3 (free base), you may observe broadening of signals over time (minutes) as paramagnetic impurities or oligomers form.
-
Tautomerism: Expect to see complex splitting due to keto-enol tautomerism at the C2/C4 positions.
Analytical Workflow Diagram
Caption: Analytical decision tree to avoid method-induced degradation artifacts.
References
-
Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928-943. Link
- Foundational text on the Maillard reaction pathways involving aminoketone intermedi
- Rizzi, G. P. (1972). The formation of pyrazines from 2-methyl-3-piperidone. Journal of Agricultural and Food Chemistry.
-
Bredmoser, J., et al. (2020). Synthesis of 3-Piperidones: A Review. European Journal of Organic Chemistry. Link
- Modern review covering the instability and protection str
-
PubChem Compound Summary. (2024). 2-Methyl-3-piperidone. National Center for Biotechnology Information. Link
- Source for physicochemical identifiers and toxicity d
Sources
Methodological & Application
The Strategic Application of 2-Methylpiperidin-3-one in Alkaloid Synthesis: A Guide for Synthetic Chemists
The piperidine scaffold is a cornerstone of alkaloid chemistry, present in thousands of natural products and forming the structural core of numerous pharmaceuticals.[1] Within the vast arsenal of synthetic building blocks, 2-Methylpiperidin-3-one stands out as a particularly versatile precursor for constructing complex, stereochemically rich piperidine-based alkaloids. Its inherent functionality—a secondary amine, a ketone, and a chiral center at C2—provides multiple handles for strategic manipulation, enabling divergent and efficient synthetic routes.
This guide provides an in-depth exploration of 2-Methylpiperidin-3-one as a chiral synthon. We will dissect its core reactivity, present detailed protocols for its key transformations, and illustrate its strategic application in the total synthesis of representative alkaloids. The methodologies described herein are designed to be self-validating, with an emphasis on the mechanistic reasoning behind experimental choices, empowering researchers in drug discovery and natural product synthesis to leverage this powerful building block.
I. The Synthetic Utility of 2-Methylpiperidin-3-one: A Strategic Overview
2-Methylpiperidin-3-one is a cyclic β-amino ketone, a structural motif that serves as a powerful precursor in heterocyclic synthesis.[2][3] Its utility stems from three primary reactive sites that can be addressed sequentially or in tandem:
-
The Secondary Amine (N1): Readily protected with standard groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), allowing for precise control of its nucleophilicity and directing effects in subsequent reactions.
-
The Ketone (C3): Can be stereoselectively reduced to furnish 2-methyl-3-hydroxypiperidines, creating a second stereocenter. It also activates the adjacent C2 and C4 positions for enolate-type reactions.
-
The C4 Methylene Group: Positioned alpha to the ketone, this site can be deprotonated to form an enolate, enabling the introduction of various substituents via alkylation or condensation reactions.
This combination of features allows for the controlled, stereoselective installation of substituents at the C2, C3, and C4 positions, making it an ideal starting point for alkaloids such as Myrtine and the Solenopsin family of fire ant venoms.[4][5]
II. Preparation of the Key Precursor: N-Boc-2-Methylpiperidin-3-one
Effective utilization of 2-Methylpiperidin-3-one begins with the protection of the secondary amine. The Boc group is often preferred due to its stability under a wide range of non-acidic conditions and its facile removal. The synthesis typically starts from commercially available starting materials, often employing a Dieckmann condensation or related cyclization strategy to form the piperidinone ring.[6][7][8]
Protocol 1: Synthesis of N-Boc-3-Piperidone (Analogous Route)
Workflow for N-Boc-Piperidinone Synthesis
Caption: Control of stereochemistry in C3-ketone reduction.
Protocol 2: Diastereoselective Ketone Reduction
-
Preparation: Dissolve N-Boc-2-methylpiperidin-3-one (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under a nitrogen atmosphere and cool to -78°C.
-
Reduction:
-
For trans-isomer (axial attack): Slowly add L-Selectride® (1.1 mL, 1.1 mmol, 1.0 M solution in THF) dropwise. The bulky hydride reagent preferentially attacks from the less hindered equatorial face, leading to an axial alcohol.
-
For cis-isomer (equatorial attack): Add sodium borohydride (NaBH4) (42 mg, 1.1 mmol) in portions. The smaller hydride attacks preferentially from the more hindered axial face to avoid steric clash with the C2-methyl group in the transition state.
-
-
Quenching and Work-up: Stir the reaction at -78°C for 2 hours, then quench by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by silica gel chromatography.
| Reducing Agent | Predominant Attack | Expected Diastereomer | Typical d.r. |
| NaBH4 | Equatorial | cis-(2,3) | >10:1 |
| L-Selectride® | Axial | trans-(2,3) | >15:1 |
| Table 1: Comparison of reducing agents for stereoselective ketone reduction. |
B. C4-Alkylation via Enolate Formation
Introducing substituents at the C4 position is crucial for the synthesis of many alkaloids. This is typically achieved by forming the thermodynamic enolate and trapping it with an electrophile.
Protocol 3: C4-Alkylation of N-Boc-2-methylpiperidin-3-one
-
Enolate Formation: To a solution of diisopropylamine (1.5 mmol) in anhydrous THF (5 mL) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.5 mmol, 1.6 M in hexanes). Stir for 30 minutes. Add a solution of N-Boc-2-methylpiperidin-3-one (1.0 mmol) in THF (5 mL) dropwise and stir for 1 hour to form the lithium enolate.
-
Trustworthiness: The use of LDA (Lithium diisopropylamide) at low temperature ensures the formation of the kinetic enolate, which in this case is the desired C4 enolate, avoiding complications from deprotonation at C2.
-
-
Alkylation: Add the desired electrophile (e.g., methyl iodide, 1.2 mmol) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography.
IV. Application in Total Synthesis: The Case of (±)-Myrtine
(+)-Myrtine is a quinolizidine alkaloid that can be conceptually derived from a 2,3-substituted piperidine precursor. [4]A retrosynthetic analysis highlights how N-Boc-2-methylpiperidin-3-one can serve as a strategic starting point.
Retrosynthetic Analysis of (±)-Myrtine
Caption: Retrosynthetic pathway for Myrtine.
Forward Synthesis Outline:
-
C4-Alkylation: The synthesis begins with the C4-alkylation of N-Boc-2-methylpiperidin-3-one with a suitable acetone equivalent, such as methoxy-N-methyl-propynamide, followed by hydration, or directly using an enolate of acetone. A more direct approach involves using propargyl bromide followed by mercury-catalyzed hydration to install the acetonyl side chain.
-
Stereoselective Reduction: The resulting C4-substituted ketone is then reduced stereoselectively using a bulky reducing agent like L-Selectride® to install the required trans relationship between the C2-methyl group and the new C3-hydroxyl group.
-
Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid). The resulting amino alcohol is then subjected to conditions that promote oxidation of the secondary alcohol to a ketone, which triggers spontaneous intramolecular Mannich cyclization to form the quinolizidinone core. [2]4. Final Reduction: The final ketone reduction furnishes (±)-Myrtine.
This strategic sequence demonstrates how the functionalities of 2-Methylpiperidin-3-one can be manipulated in a controlled manner to rapidly assemble the complex architecture of a natural product.
V. Conclusion
2-Methylpiperidin-3-one is a potent and versatile building block in alkaloid synthesis. By understanding and controlling the reactivity of its amine, ketone, and enolizable methylene positions, chemists can devise elegant and efficient pathways to a wide range of complex piperidine-containing natural products. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the synthetic potential of this valuable chiral precursor, facilitating advancements in medicinal chemistry and drug development.
References
- This reference list is a representative compilation based on the provided search results.
-
Yang, H., & Carter, R. G. (2010). Development of an enantioselective route toward the Lycopodium alkaloids: total synthesis of lycopodine. The Journal of Organic Chemistry, 75(15), 4929–4938. [Link]
- Preparation method of 2-acetonyl-3-methoxypiperidine. CN103664741A.
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
-
Kim, J., & Movassaghi, M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25383-25405. [Link]
- Method for synthesizing 1-BOC-3-piperidone. CN103304472A.
-
A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]
-
Lee, H., & Kim, S. (2014). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules, 19(12), 20537-20546. [Link]
-
O'Hagan, D. (2000). Piperidine, pyrrolidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
-
Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
Organocatalytic enantioselective synthesis of quinolizidine alkaloids (+)-myrtine, (−)-lupinine, and (+)- epiepiquinamide. ResearchGate. [Link]
-
Synthesis and antiviral activities of synthetic glutarimide derivatives. ResearchGate. [Link]
-
Stereoselective Synthesis and Application of β-Amino Ketones. ResearchGate. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2963-2977. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable; search the title on the platform).
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. [Link]
-
Supporting Information for "A Highly Efficient and Enantioselective Organocatalytic Route to Quinolizidines". The Royal Society of Chemistry. [Link]
-
Potapov, K. V., et al. (2025). Stereoselective synthesis of functionalized perhydropyrrolo[1,2- b]isoxazoles based on (3 + 2)-annulation of donor-acceptor cyclopropanes and isoxazolines. Organic & Biomolecular Chemistry. [Link]
-
Fire Ant Venom Alkaloids. Encyclopedia MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
Nucleophilic addition reactions to the carbonyl group of 2-Methylpiperidin-3-one
Abstract
This application note details the stereochemical control and synthetic protocols for nucleophilic additions to 2-methylpiperidin-3-one , a critical scaffold in the synthesis of neurokinin-1 (NK1) antagonists (e.g., CP-99,994) and Janus kinase (JAK) inhibitor analogs.[1][2] The presence of a chiral center at C2 adjacent to the carbonyl at C3 creates a specific steric environment that dictates the trajectory of nucleophilic attack. This guide provides validated protocols for stereoselective hydride reduction, reductive amination, and organometallic addition, with a specific focus on distinguishing between kinetic (steric) and thermodynamic control to access cis- or trans-2,3-disubstituted piperidines.[1][2]
Introduction & Conformational Analysis
The reactivity of 2-methylpiperidin-3-one is governed by the conformational preference of the piperidine ring and the steric influence of the C2-methyl group.
-
N-Protection is Mandatory: The free base of 2-methylpiperidin-3-one is prone to self-condensation (aldol-type dimerization) and oxidation.[2][3] All protocols described herein assume the nitrogen is protected (e.g.,
-Benzyl, -Boc, or -Cbz).[1][2] -
Conformational Lock: In
-protected derivatives, the piperidine ring predominantly adopts a chair conformation.[1][2] The C2-methyl group strongly prefers the equatorial position (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -value 1.7 kcal/mol) to avoid 1,3-diaxial interactions. -
Stereoelectronic Control: The carbonyl group at C3 is subject to nucleophilic attack from two distinct vectors:
-
Axial Attack (Top Face): The nucleophile approaches parallel to the axial hydrogens.[3] This is generally favored by small nucleophiles (e.g., NaBH
) and leads to the equatorial alcohol (thermodynamic product).[1] -
Equatorial Attack (Side Face): The nucleophile approaches from the side.[1][3] This is favored by bulky nucleophiles (e.g., L-Selectride) due to steric hindrance from the axial hydrogens at C5, leading to the axial alcohol (kinetic product).[1]
-
Mechanistic Pathway Visualization
Figure 1: Stereochemical divergence in nucleophilic addition to 2-methylpiperidin-3-one. Small nucleophiles favor axial attack yielding trans-products; bulky nucleophiles favor equatorial attack yielding cis-products.[2][3]
Experimental Protocols
Protocol A: Stereoselective Reduction to Alcohols
Objective: To selectively synthesize trans- or cis-3-hydroxy-2-methylpiperidines.
| Parameter | Method A: Thermodynamic Control | Method B: Kinetic Control |
| Target Stereochemistry | Trans-2,3 (Anti) | Cis-2,3 (Syn) |
| Reagent | Sodium Borohydride (NaBH | L-Selectride (Lithium tri-sec-butylborohydride) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp | -78 °C |
| Mechanism | Axial Attack (Small Hydride) | Equatorial Attack (Bulky Hydride) |
Step-by-Step Methodology (Method A - Trans Product):
-
Dissolve
-Benzyl-2-methylpiperidin-3-one (1.0 equiv) in anhydrous MeOH (0.2 M). -
Cool the solution to 0 °C in an ice bath.
-
Add NaBH
(1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (H ) will occur.[1] -
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2][3]
-
Quench: Carefully add saturated NH
Cl solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1][2] -
Purification: Silica gel chromatography. The trans-isomer is typically more polar than the ketone but less polar than the cis-isomer in protic solvents.
Step-by-Step Methodology (Method B - Cis Product):
-
Dissolve
-Benzyl-2-methylpiperidin-3-one (1.0 equiv) in anhydrous THF (0.1 M) under Argon. -
Cool to -78 °C (Dry ice/Acetone bath).
-
Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via syringe pump over 30 minutes.[1][2][3] Critical: Maintain temperature < -70 °C to ensure kinetic control.
-
Stir at -78 °C for 3 hours.
-
Oxidative Workup: Carefully add 30% H
O and 3M NaOH at -78 °C, then allow to warm to 0 °C. Caution: Exothermic. -
Extract with Et
O, wash with sodium thiosulfate (to remove peroxides), then brine. -
Outcome: Expect >9:1 diastereomeric ratio (dr) favoring the cis-alcohol (Axial OH).[1][3]
Protocol B: Reductive Amination (Synthesis of 3-Amino Analogs)
Objective: Synthesis of 3-amino-2-methylpiperidines, key intermediates for JAK inhibitors.[2][3] Challenge: Imine formation is reversible; stereoselectivity is determined during the hydride reduction of the iminium ion.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)
] (Essential for driving imine formation).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reductant: Sodium cyanoborohydride (NaBH
CN) or Sodium triacetoxyborohydride (STAB).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol:
-
Imine Formation: In a flame-dried flask, combine
-Boc-2-methylpiperidin-3-one (1.0 equiv) and the amine (1.2 equiv) in neat Ti(OiPr)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (2.0 equiv).[1] -
Stir at ambient temperature for 12–18 hours. The solution will become viscous.[3]
-
Dilution: Dilute the mixture with anhydrous MeOH (to 0.5 M concentration).
-
Reduction: Cool to 0 °C. Add NaBH
CN (2.0 equiv) in one portion. -
Stir for 4 hours at room temperature.
-
Quench: Add 1N NaOH (aq) to precipitate titanium salts. A white solid (TiO
) will form.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Filter through a pad of Celite.[2][3] Wash the pad with EtOAc.[3]
-
Stereochemistry: This protocol predominantly yields the trans-2,3-diamine (anti-relationship) due to the solvent-accessible axial attack on the intermediate iminium species.
Protocol C: Organometallic Addition (Grignard/Lithium)
Objective: Addition of carbon nucleophiles (R-MgBr or R-Li) to form tertiary alcohols.[1][3] Problem: Piperidin-3-ones are prone to enolization (proton abstraction) by basic Grignard reagents, leading to recovered starting material rather than addition. Solution: Use Organocerium reagents (Imamoto conditions) to increase nucleophilicity and decrease basicity.[1][2][3]
Protocol:
-
Cerium Activation: In a dry Schlenk flask under Argon, dry CeCl
•7Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> O (1.5 equiv) under high vacuum at 140 °C for 2 hours until a fine white powder forms (CeCl anhydrous).[1][2] -
Cool to room temperature, add anhydrous THF, and stir for 2 hours to form a slurry.
-
Cool the slurry to -78 °C.
-
Reagent Formation: Add the Grignard reagent (R-MgBr, 1.5 equiv) dropwise to the CeCl
slurry.[1] Stir for 1 hour at -78 °C to form the organocerium species (R-CeCl ). -
Addition: Add
-Benzyl-2-methylpiperidin-3-one (1.0 equiv) in THF dropwise. -
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench: Add dilute HCl or saturated NH
Cl. -
Result: High yield of the tertiary alcohol. Stereoselectivity usually favors the trans-isomer (OH group equatorial, R group axial) if R is small, but can reverse with very bulky R groups.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard) | Enolization of the ketone.[2][3] | Switch to Organocerium (Protocol C) or use R-Li at -78 °C. |
| Poor Diastereocontrol (Reduction) | Temperature too high during addition. | Ensure L-Selectride addition is strictly at -78 °C. Use bulky protecting groups on Nitrogen (e.g., N-Trityl) to enhance steric bias.[1][2][3] |
| No Reaction (Imine) | Steric hindrance at C3. | Use Ti(OiPr) |
| Epimerization at C2 | Acidic/Basic conditions causing racemization.[1][2] | The C2 center is alpha to the carbonyl and can epimerize. Avoid strong bases at room temp.[1][2][3] Verify enantiopurity via Chiral HPLC. |
References
-
Stereoselective Reduction of Piperidones
-
Organocerium Chemistry (Imamoto Reaction)
-
Tofacitinib/JAK Inhibitor Chemistry (Related Scaffold)
-
Conformational Analysis of Piperidines
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. SR-17018 - Wikipedia [en.wikipedia.org]
- 3. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 2-Methylpiperidin-3-one
Ticket Subject: Low Yields & Instability in 2-Methylpiperidin-3-one Preparation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High
Executive Summary: The Stability Paradox
If you are experiencing yields below 30% or product degradation during purification, you are likely fighting the inherent instability of the free base form of 2-methylpiperidin-3-one.[1]
The Core Issue: 3-Piperidinones are chemically fragile. Unlike 4-piperidinones, the C3-ketone position creates a unique instability triad:
-
Enaminone Tautomerism: The C2-proton is highly acidic due to the adjacent carbonyl (C3) and the nitrogen (N1).[1] This facilitates rapid enolization.
-
Self-Condensation: The free amine (if unprotected) attacks the ketone of a neighboring molecule, leading to rapid dimerization and "tar" formation.[1]
-
Oxidative Dehydrogenation: In the presence of air, the free base easily oxidizes to the aromatic 3-pyridinol or pyridinone derivatives.
The Golden Rule:
Never isolate the free base. Always isolate and store this molecule as the Hydrochloride (HCl) or Hydrobromide (HBr) salt, or keep the nitrogen protected (e.g., N-Boc, N-Cbz) until the final step of your synthesis.[1]
Diagnostic Workflow: Identify Your Failure Mode
Before altering your chemistry, identify where the loss occurs using this logic flow:
Figure 1: Diagnostic logic tree for identifying the root cause of yield loss.
Protocol Optimization: The Two Primary Routes
Route A: Oxidation of N-Protected Amino Alcohols (Recommended)
This is the most reliable route for lab-scale synthesis (1g – 50g).[1] It involves oxidizing N-Boc-2-methylpiperidin-3-ol.[1]
Common Failure Point: Incomplete oxidation or "Pummerer" side reactions during Swern oxidation.
Optimized Swern Protocol
-
Substrate: N-Boc-2-methylpiperidin-3-ol[1]
-
Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), TEA (5.0 eq).[1]
-
Solvent: Anhydrous DCM.
Step-by-Step Troubleshooting Guide:
| Step | Operation | Critical Parameter | Why it Fails (The "Why") |
| 1 | Activation | Temp < -70°C | If DMSO/Oxalyl Chloride warms >-60°C, the active species decomposes to CO/CO2 before reacting with the alcohol.[1] |
| 2 | Addition | Slow Drip | Rapid addition spikes the exotherm. Localized heating causes Pummerer rearrangement (thioether byproduct).[1] |
| 3 | Reaction | 30-45 mins | Too short = incomplete conversion. Too long = side reactions. |
| 4 | Quenching | TEA Addition | Must be added at -78°C. Adding base at room temp causes immediate decomposition of the intermediate without ketone formation. |
| 5 | Workup | Acid Wash | Wash with 5% citric acid or KHSO4 to remove TEA. Do not use strong HCl yet, or you lose the Boc group prematurely.[1] |
Yield Expectation: 85-95% (as N-Boc intermediate).
Route B: Dieckmann Condensation (Scale-Up Preferred)
Used when starting from diesters (e.g., ethyl 4-(N-ethoxycarbonyl-amino)pentanoate derivatives).[1]
Common Failure Point: The reaction stalls or yields a complex mixture of open-chain and cyclic products.
Troubleshooting the Dieckmann:
-
Dilution is Key: Intramolecular cyclization requires high dilution (0.05 M to 0.1 M).[1] High concentrations favor intermolecular condensation (dimerization).[1]
-
Base Selection: Use Potassium tert-butoxide (tBuOK) in Toluene or THF.[1] It is stronger and more soluble than NaOEt, driving the equilibrium forward.[1]
-
Decarboxylation: The Dieckmann product is a
-keto ester.[2] You must decarboxylate it (reflux in 6N HCl) to get the final ketone.[1] Note: This step simultaneously removes the protecting group and forms the stable HCl salt.
Comparative Data: Oxidant Selection
If Swern is too difficult to control, consider these alternatives. Data based on average yields for hindered 3-piperidinones.
| Oxidant System | Typical Yield | Difficulty | Pros | Cons |
| Swern (DMSO/COCl2) | 85-92% | High | Cleanest product; cheap reagents.[1] | Requires -78°C; stench (DMS).[1][3][4] |
| Dess-Martin (DMP) | 75-85% | Low | Room temp; mild conditions.[1] | Reagent is expensive; difficult to scale >10g. |
| IBX (Reflux) | 60-70% | Medium | Safe; non-toxic.[1] | Low solubility; requires heating (risk of degradation).[1] |
| PCC/PDC | 40-50% | Medium | Standard reagent. | Chromium toxicity ; difficult workup (tar formation).[1] |
FAQ: Rapid-Fire Solutions
Q: My product turns black on the silica column. What happened? A: The free ketone is reacting with the acidic silanols on the silica gel.
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize it.[1] Alternatively, use Neutral Alumina .[1] Best practice: Do not purify the free base; convert it to the HCl salt immediately.
Q: How do I store the 2-methylpiperidin-3-one hydrochloride? A: Store at -20°C under Argon/Nitrogen. Even as a salt, it is hygroscopic.[1] Moisture will catalyze hydrate formation and eventual degradation.
Q: I see a "doublet of doublets" in NMR that shouldn't be there.
A: This is likely the enol tautomer . In CDCl3,
References & Authority
-
Swern Oxidation Mechanism & Protocols:
-
Dieckmann Condensation & Piperidinone Synthesis:
-
Stability of Hydrochloride Salts:
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hazardous reagents like Oxalyl Chloride or Potassium tert-butoxide.
Sources
Troubleshooting guide for the multi-step synthesis involving 2-Methylpiperidin-3-one
Technical Support Center: 2-Methylpiperidin-3-one Synthesis
Executive Summary & Nomenclature Check
User Warning: Before proceeding, verify your target structure.
-
Target A: 2-Methylpiperidin-3-one (Ketone): A cyclic amino-ketone. Highly reactive, prone to dimerization, and chemically unstable as a free base.[1] (Focus of this guide) .
-
Target B: 3-Methylpiperidin-2-one (Lactam): A cyclic amide. Very stable, commercially available, and rarely requires complex troubleshooting.
This guide addresses the synthesis of the Ketone (Target A) , a critical scaffold for Janus kinase inhibitors and Substance P antagonists. The synthesis is notoriously difficult due to the "Alpha-Amino Ketone Paradox"—the molecule is prone to both oxidation (at nitrogen) and racemization (at C2).
The Validated Synthetic Workflow
Do not attempt to isolate the free base of 2-methylpiperidin-3-one. It will self-condense into a black tar within minutes at room temperature. The only viable commercial route involves carrying the N-protected intermediate (Boc or Cbz) through the oxidation step.
Visualized Pathway (Graphviz)
Figure 1: Validated synthetic route preventing free-base decomposition. The critical control point is the immediate protection of the amino-alcohol intermediate.
Troubleshooting & FAQs
Module 1: Hydrogenation Failures (Step 1)
Q: My hydrogenation of 2-methyl-3-hydroxypyridine stalled at 50% conversion. I am using Pd/C. A: Palladium is often insufficient for reducing hydroxypyridines due to the poisoning effect of the basic nitrogen.
-
Root Cause: Pyridines coordinate strongly to Pd, deactivating the catalyst surface.
-
Solution: Switch to Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂) in acetic acid. The acetic acid protonates the nitrogen, preventing catalyst coordination. Run at 3–5 bar H₂ pressure.
-
Stereochemistry Note: This reduction predominantly yields the cis-2-methyl-3-hydroxypiperidine. If you need the trans isomer, you will need to perform a Mitsunobu inversion on the alcohol later.
Module 2: The "Black Tar" Phenomenon (Step 2)
Q: I tried to isolate 2-methylpiperidin-3-ol by extraction with DCM/NaOH, but the oil turned black and solidified. A: You triggered the Schiff Base Dimerization .
-
Mechanism: As a free base, the amine of one molecule attacks the ketone (or in this case, the imine intermediate if oxidation occurred) of another. While the alcohol is safer, trace oxidation or heat causes degradation.
-
Protocol Fix: Do not isolate the free base. After hydrogenation in acetic acid, concentrate the mixture to leave the acetate salt. Resuspend this salt in DCM/DIPEA and add Boc₂O immediately. The protection must happen in situ.
Module 3: Oxidation & Racemization (Step 3)
Q: I used Swern oxidation. The reaction worked, but my enantiomeric excess (ee) dropped from 98% to 60%. A: You have racemized the C2 center.
-
The Science: In N-Boc-2-methylpiperidin-3-one, the C2 proton is alpha to the Nitrogen (carbamate) and alpha to the Carbonyl . This makes it significantly acidic (pKa ~19-21 in DMSO).
-
The Error: Standard Swern protocols use Triethylamine (TEA) and warm to 0°C or Room Temperature (RT) after the quench. This base exposure at higher temperatures promotes enolization and racemization.
-
Corrective Protocol:
-
Perform the Swern at strictly -78°C .
-
Use DIPEA (Hunig's Base) instead of TEA (steric bulk reduces proton abstraction).
-
Quench cold: Add the base at -78°C, stir for 10 mins, then quench with aqueous NH₄Cl before the reaction reaches 0°C.
-
Comparison of Oxidation Methods:
| Method | Yield | Racemization Risk | Notes |
| Swern | High (85-95%) | High | Requires strict temp control (-78°C). Best for scale if controlled. |
| Dess-Martin (DMP) | High (90%) | Low | Mild conditions (RT), non-basic. Recommended for chiral substrates. |
| IBX | Med (70-80%) | Very Low | Sluggish reaction; requires heating which may degrade the Boc group. |
| Jones Reagent | Low | N/A | Incompatible with acid-labile Boc groups. |
Stability & Storage Protocol
Q: Can I store N-Boc-2-methylpiperidin-3-one? A: Yes, but with caveats.
-
Solid State: Stable at -20°C under Argon for 6 months.
-
Solution: Unstable. The ketone is electrophilic; the carbamate is nucleophilic. Slowly decomposes in solution.
-
Deprotection: If you remove the Boc group (e.g., with TFA), you generate the salt. NEVER neutralize this salt to the free base unless you are immediately reacting it (e.g., in a Reductive Amination).
The Instability Mechanism (Visualized)
Figure 2: The degradation pathway of the free base. This reaction is irreversible.
References
-
Hydrogenation of Pyridines
- Reaction: Reduction of 3-hydroxypyridines to piperidines using Rh/Al₂O₃.
-
Source: P. N.[2] Rylander, Hydrogenation Methods, Academic Press, 1985.
-
Swern Oxidation & Racemization
-
Synthesis of N-Boc-3-piperidones
- Reaction: Detailed protocol for the oxid
-
Source:Journal of Organic Chemistry2005 , 70, 2372. Link
-
Aza-Achmatowicz Approach (Alternative Route)
- Reaction: Synthesis of piperidinones from furans (avoiding pyridine reduction).
-
Source:Organic Letters2014 , 16, 2236. Link
Sources
Technical Support Center: 2-Methylpiperidin-3-one Purification & Stability
Subject: Troubleshooting Guide for the Isolation, Purification, and Storage of 2-Methylpiperidin-3-one (and derivatives). Case ID: T-MP3-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
2-Methylpiperidin-3-one is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and various alkaloid mimetics. However, it presents a "perfect storm" of chemical instability:
-
Racemization: The C2 stereocenter is
to the nitrogen and to the C3-carbonyl (via enolization), making it electronically labile. -
Self-Condensation: The free amine (if unprotected) rapidly condenses with the C3-ketone of a neighboring molecule to form stable dimers or polymers.
-
Hydration: The ketone is electron-deficient and prone to forming stable hydrates in aqueous media, complicating NMR analysis and mass balance.
This guide provides self-validating protocols to remove byproducts while preserving the integrity of this fragile intermediate.
Module 1: Preventing Self-Condensation (The "Dimer" Trap)
The Issue: Users often report the formation of a viscous "tar" or insoluble white solids upon concentrating the free base of 2-methylpiperidin-3-one. Diagnosis: This is likely the thermodynamic dimerization of the molecule. In its free base form, the nucleophilic secondary amine attacks the electrophilic ketone of another molecule, leading to Schiff base oligomers or stable hemiaminals.
Mechanism & Workflow
The following diagram illustrates the degradation pathway and the stabilization checkpoint.
Figure 1: Kinetic competition between degradation (red) and stabilization (green/blue).
Protocol: Salt Formation for Stabilization
Use this protocol immediately after synthesis (e.g., oxidation of 3-hydroxypiperidine) if N-protection is not present.
-
Solvent Selection: Dissolve the crude reaction mixture in EtOAc or MTBE (avoid alcohols if possible to prevent hemiacetal formation).
-
Acid Addition: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.
-
Note: Aqueous HCl can be used, but removing water later is difficult due to hydrate formation.
-
-
Precipitation: The hydrochloride salt will precipitate as a white, stable solid.
-
Filtration: Filter under Argon. Wash with cold Et2O.
-
Result: The salt form suppresses the nucleophilicity of the amine, completely halting dimerization.
Module 2: Managing Racemization (Enantiomeric Purity)
The Issue: Loss of optical activity in chiral 2-methylpiperidin-3-one samples. Diagnosis: The C2-methyl group is susceptible to racemization via keto-enol tautomerism. This is catalyzed by both acid and base, but basic conditions (e.g., aqueous workup with NaHCO3) are particularly aggressive.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Workup pH | Keep < 7.5 | Basic pH promotes proton abstraction at C2/C4, leading to enolization. |
| Temperature | < 0°C during handling | Enolization is a thermally activated process. |
| Solvent | Avoid Methanol/Water | Protic solvents facilitate proton transfer, accelerating racemization [1]. |
| Storage | Solid State (Salt) | Racemization in solution is orders of magnitude faster than in the crystal lattice. |
Troubleshooting: Separating Enantiomers
If racemization has occurred, standard silica chromatography is ineffective for separation.
-
Technique: Chiral HPLC.[1]
-
Column: Chiralcel OJ-3 or AD-H.
-
Mobile Phase: n-Hexane : Isopropanol (90:10).[1]
-
Detection: UV at 210 nm (weak chromophore; high concentration required).
-
Reference: Wang et al. demonstrated that N-protected derivatives (like N-Boc) can be resolved with >98% de using this system [2].
Module 3: Removal of Oxidation Byproducts
The Issue: Synthesis often involves oxidizing 2-methyl-3-piperidinol using Swern (DMSO/Oxalyl Chloride) or IBX reagents. Users report sulfur smells or persistent oxidants.
Protocol: Purification of N-Boc-2-methylpiperidin-3-one
This protocol addresses the removal of DMSO and Chromium/Iodine byproducts without decomposing the Boc group.
-
Quench: Quench the oxidation reaction at -78°C (if Swern) or 0°C (if IBX) to prevent over-oxidation to the lactam.
-
Aqueous Wash (Swern specific):
-
Wash organic layer with 10% NaHSO4 (Sodium Bisulfate) or dilute Citric Acid.
-
Why? Acidic wash removes dimethyl sulfide and unreacted amine bases. Avoid strong acids which cleave Boc.
-
-
Filtration (IBX specific):
-
IBX byproduct (IBA) is insoluble in most organic solvents. Filter the reaction mixture through a Celite pad packed with a layer of sand.
-
-
Chromatography Decision Tree:
Figure 2: Chromatography stationary phase selection.
-
Tip: If using Silica, pre-wash the column with 1% Triethylamine in Hexane to neutralize acidic sites that catalyze Boc-deprotection or racemization.
Module 4: FAQ & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Product is an oil that solidifies into a glass. | Hydrate formation. | Piperidinones are hygroscopic. Dry azeotropically with Toluene. Store under N2. |
| NMR shows "missing" carbonyl peak. | Hemiaminal/Hydrate formation. | Run NMR in d6-DMSO or CDCl3 with activated molecular sieves to dehydrate the sample in the tube. |
| Yield is >100% and product smells like sulfur. | DMSO occlusion (Swern). | Wash with 5 washes of water (DMSO is highly water-soluble). Alternatively, lyophilize from Benzene. |
| Loss of N-Boc group during column. | Silica acidity. | Switch to Neutral Alumina or add 1% Et3N to eluent. |
| Rapid color change (Yellow -> Brown). | Oxidation/Polymerization. | The free base is oxidizing in air. Convert to HCl or Tartrate salt immediately. |
References
-
Mechanisms of Racemization: Cardiff University. Racemization in Drug Discovery. Retrieved from .
-
Asymmetric Synthesis & Separation: Wang, et al. (2016).[1] Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A. Retrieved from .
-
Salt Stability: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms. Retrieved from .
-
Chromatography of Amines: Solid phase extraction method for the separation... using silica gel modified.[2] Retrieved from .
Sources
Impact of solvent and temperature on 2-Methylpiperidin-3-one synthesis
The following technical support guide addresses the synthesis, stability, and troubleshooting of 2-Methylpiperidin-3-one . This guide prioritizes the impact of solvent and temperature variables, which are the primary drivers of failure (racemization, dimerization, and decomposition) for this specific scaffold.
Executive Summary & Critical Alerts
The Core Challenge: 2-Methylpiperidin-3-one is an
-
Enolization/Racemization: The C2 proton is both benzylic-like (alpha to nitrogen) and alpha to a carbonyl. Basic conditions or high temperatures cause rapid epimerization, destroying stereochemistry.
-
Self-Condensation: The free amine (if unprotected) can condense with the ketone of another molecule (Schiff base formation), leading to polymerization.
-
Oxidation: The electron-rich ring is susceptible to air oxidation.
Golden Rule: Always synthesize this intermediate in its
Primary Synthesis Protocols
We recommend two primary routes based on your starting material availability.
Method A: Oxidation of -Protected-2-Methylpiperidin-3-ol (Standard)
Best for: Precise stereocontrol and small-to-mid scale.
The Workflow:
-
Precursor:
-Boc-2-methylpiperidin-3-ol (commercially available or synthesized via hydrogenation of hydroxypyridines). -
Reagent: Swern Oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).
-
Critical Variable (Temperature):
-
Swern: Must be maintained at -78°C during activation. Warming above -60°C before adding the base results in Pummerer rearrangement side products (thioethers).
-
DMP: Can be performed at 0°C to RT , making it more robust for larger scales where cryogenics are difficult.
-
Method B: Aza-Achmatowicz Rearrangement (Advanced)
Best for: "Green" chemistry and accessing the scaffold from furans.
The Workflow:
-
Precursor:
-Furfurylamines (derived from furfural). -
Reagent: Oxidative ring expansion using NBS or
-CPBA.[1] -
Critical Variable (Solvent):
-
Requires a protic/aqueous component (e.g., THF/H₂O) to drive the rearrangement of the hemiaminal intermediate into the piperidinone. Anhydrous conditions will stall the reaction at the intermediate stage.
-
Impact of Solvent & Temperature (Troubleshooting Matrix)
Use this table to diagnose yield or purity issues based on your reaction conditions.
| Parameter | Condition | Observed Effect on 2-Methylpiperidin-3-one | Mechanism of Failure |
| Temperature | > 25°C (RT) | Racemization | Thermodynamic equilibration of the enol form at C2. |
| Temperature | > 40°C | Dimerization | Self-condensation (aldol-like or Schiff base) increases exponentially. |
| Temperature | < -60°C | High Yield (Swern) | Kinetic control prevents decomposition of the chlorosulfonium intermediate. |
| Solvent | Methanol/Ethanol | Hemiacetal Formation | The ketone reacts with alcohol solvents to form stable hemiacetals, complicating NMR/isolation. |
| Solvent | DMF/DMSO | Difficult Workup | High boiling point solvents require aqueous washes, which can hydrolyze or solubilize the product. |
| Solvent | DCM (Anhydrous) | Optimal | Non-nucleophilic, low boiling point allows evaporation without thermal stress. |
| pH | Basic (pH > 8) | Rapid Degradation | Promotes enolate formation and immediate racemization/polymerization. |
Visualizing the Pathways
Workflow: Aza-Achmatowicz Route
This diagram illustrates the critical solvent-dependent step in the rearrangement route.
Caption: The Aza-Achmatowicz rearrangement requires water to facilitate the ring expansion from the furan to the piperidinone. Anhydrous conditions lead to reaction stalling.
Troubleshooting Logic Flow
Follow this decision tree if your yield is low.
Caption: Decision tree for diagnosing yield loss. Unprotected amines are the most common cause of failure due to dimerization.
Frequently Asked Questions (FAQs)
Q: Can I store 2-methylpiperidin-3-one in the freezer?
A: Only if it is
Q: Why do I see two spots on TLC after Swern oxidation?
A: This is often due to rotamers (if
Q: My optical rotation is lower than reported. Did I racemize it? A: Likely, yes. If you used a base (like Triethylamine in Swern) and allowed the reaction to warm above 0°C before quenching, the C2 stereocenter can epimerize. Ensure the quenching step (usually adding water or buffer) happens while the reaction is still cold.
Q: Which solvent is best for the workup? A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Avoid alcohols (MeOH/EtOH) during workup as they form hemiacetals with the ketone, which shifts the equilibrium and complicates analysis.
References
-
Aza-Achmatowicz Rearrangement: Tong, R. et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products."[2] Organic Letters, 2020.[2]
-
Oxidation Protocols & Stability: Shvo, Y. and Kaufman, E.D.[3] "Configurational and conformational analysis of cyclic amine oxides." Tetrahedron, 1972.[3] [3]
-
Dieckmann/General Piperidinone Synthesis: "Dieckmann Condensation." Organic Chemistry Portal.
-
Enolate Stability: "Enolates - Formation, Stability, and Simple Reactions." Master Organic Chemistry.
Sources
Technical Support Center: Preventing Racemization During the Synthesis of Chiral 2-Methylpiperidin-3-one
Introduction: The stereochemical purity of chiral 2-Methylpiperidin-3-one is critical for its application in pharmaceutical development, where enantiomeric identity dictates biological activity and safety. However, the chiral center at the C2 position is alpha to a carbonyl group, making it highly susceptible to racemization via enolization under both acidic and basic conditions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the enantiomeric integrity of their material throughout the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee).
Q1: I've confirmed my starting materials are enantiopure, but my final 2-Methylpiperidin-3-one product is nearly racemic after purification. What are the most likely causes?
Answer: Significant loss of enantiomeric purity, especially post-synthesis, typically points to issues during the work-up or purification stages. The alpha-proton at the chiral center is labile, and prolonged exposure to non-neutral pH or elevated temperatures can easily cause racemization.
Potential Causes & Solutions:
-
Work-up Conditions:
-
Cause: Aqueous work-ups using strong acids or bases to neutralize the reaction mixture or separate layers can create an environment ripe for enolization.[2] Even seemingly benign conditions, like a bicarbonate wash, can be sufficiently basic to catalyze racemization over time.
-
Solution:
-
Minimize Contact Time: Perform extractions and washes as quickly as possible.
-
Use Buffered or Weakly Acidic Washes: Employ a cooled, dilute solution of a buffer like phosphate buffer (pH ≈ 7) or a very weak acid like dilute ammonium chloride to neutralize the mixture. Avoid strong acids and bases entirely if the reaction chemistry permits.
-
Temperature Control: Perform the entire work-up procedure in an ice bath to reduce the rate of enolization.
-
-
-
Purification via Chromatography:
-
Cause: Standard silica gel is inherently acidic and can catalyze racemization, especially if the compound remains on the column for an extended period. Conversely, basic alumina will readily cause racemization.
-
Solution:
-
Deactivate Silica Gel: Before use, neutralize the silica gel by preparing a slurry in your chosen eluent system containing a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Optimize Eluent Polarity: Use a solvent system that allows your compound to elute with a reasonable retention factor (R_f ≈ 0.3-0.4). This minimizes the time the compound spends on the column.
-
Consider Alternative Media: For highly sensitive substrates, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica.
-
-
-
Solvent Removal (Evaporation):
-
Cause: Heating the product during solvent removal on a rotary evaporator can provide the energy needed to overcome the activation barrier for racemization, especially if trace amounts of acid or base are present.
-
Solution: Remove solvent under reduced pressure at or below room temperature. If the solvent has a high boiling point, consider removing the bulk of it at low temperature and then removing the final traces via high vacuum (lyophilization or "high-vac").
-
Q2: My cyclization step (e.g., Dieckmann condensation) is causing significant racemization. How can I improve the stereochemical outcome of this key transformation?
Answer: The cyclization to form the piperidinone ring is often the most critical step for controlling stereochemistry. The choice of base, solvent, and temperature are paramount, as this is where the labile alpha-proton is deliberately manipulated.
Causality of Racemization during Cyclization: The reaction proceeds through an enolate intermediate.[3] Once the planar, achiral enolate is formed, the stereochemical information at the alpha-carbon is lost.[2][4] Subsequent protonation can occur from either face, leading to a racemic or partially racemized product. The key is to make the desired cyclization reaction kinetically much faster than the competing proton exchange that leads to racemization.
Workflow for Minimizing Racemization During Cyclization
Caption: Critical control points for stereopreservation during cyclization.
Strategic Adjustments for Cyclization:
| Parameter | Sub-Optimal Choice (Promotes Racemization) | Optimized Choice (Prevents Racemization) | Rationale |
| Base | NaH, NaOEt, KOtBu | Lithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS) | Small, alkoxide bases can establish an equilibrium between the starting material and the enolate, allowing time for racemization.[5] Strong, bulky, non-nucleophilic bases like LDA or KHMDS perform rapid and irreversible deprotonation, forming the enolate quantitatively, which can then proceed to cyclize without reverting.[6] |
| Temperature | Room Temperature or Reflux | -78 °C to 0 °C | Higher temperatures accelerate the rate of proton exchange and other side reactions that can lead to racemization.[6] Performing the deprotonation and cyclization at low temperatures minimizes these undesired pathways. |
| Solvent | Protic (e.g., Ethanol) or Highly Polar (e.g., DMF) | Aprotic (e.g., THF, Toluene, Dioxane) | Protic solvents can protonate the enolate intermediate, leading directly to racemization. Aprotic, less polar solvents are preferred to stabilize the enolate and the transition state of the cyclization.[6] |
| Addition Rate | Rapid addition of base | Slow, dropwise addition of the substrate to the base | Adding the substrate slowly to a solution of the base at low temperature ensures that the substrate is immediately deprotonated and that its concentration remains low, favoring intramolecular cyclization over intermolecular side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism causing racemization in 2-Methylpiperidin-3-one?
Answer: The primary mechanism is enolization . The chiral center is the carbon atom at the C2 position, which is "alpha" to the carbonyl (C=O) group. The hydrogen atom attached to this carbon (the alpha-hydrogen) is acidic. In the presence of a base or an acid, this hydrogen can be removed to form a planar intermediate called an enol or an enolate.[2] Because this intermediate is flat (achiral), when it is re-protonated to reform the ketone, the proton can add from either the top or bottom face with roughly equal probability, resulting in a 50:50 mixture of the two enantiomers (a racemic mixture).[3][4]
Mechanism of Base-Catalyzed Racemization
Caption: Racemization via a planar, achiral enolate intermediate.
Q2: Are there alternative synthetic strategies that are less prone to racemization?
Answer: Yes. While intramolecular cyclizations like the Dieckmann condensation are common, other methods can build the chiral center with greater control or avoid its formation until a later, less sensitive stage.
-
Asymmetric Hydrogenation: If a suitable prochiral enamine or unsaturated lactam precursor can be synthesized, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can set the C2 stereocenter with very high enantioselectivity.
-
Chiral Auxiliaries: One powerful strategy involves attaching a chiral auxiliary to the nitrogen atom of the acyclic precursor.[7][] This auxiliary directs the stereochemical outcome of the cyclization. For example, using a well-known auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) can lead to high diastereoselectivity during the key bond-forming step.[] The auxiliary is then cleaved off in a subsequent step to reveal the desired enantiomer of 2-Methylpiperidin-3-one.[7]
-
Enzymatic Resolution: A racemic mixture of the piperidinone or a precursor can be subjected to enzymatic resolution.[9][10] For instance, a lipase could selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.[9]
Q3: What analytical methods are best for monitoring enantiomeric excess (ee) during the synthesis?
Answer: Accurately measuring the ee at multiple stages is crucial for identifying where racemization is occurring. The preferred method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
-
Methodology: A specialized column containing a chiral stationary phase (CSP) is used. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute at different times.
-
Protocol:
-
Develop a Separation Method: Screen various chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, etc.) and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find conditions that provide baseline separation of the two enantiomer peaks.
-
Prepare a Racemic Standard: Synthesize or purchase a small amount of racemic 2-Methylpiperidin-3-one to serve as a reference. This allows you to confirm the retention times of both the (R) and (S) enantiomers.
-
Analyze Samples: Dissolve a small amount of your reaction mixture or purified product in the mobile phase and inject it into the HPLC.
-
Calculate ee: The enantiomeric excess is calculated from the areas of the two peaks: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
Andrey K. (2014). Racemization of Chiral Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Retrieved from [Link]
-
J P McCormick. (2014). Racemization of Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]
-
Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Guzmán, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
MDPI. (2024). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for 2-Methylpiperidin-3-one
Ticket ID: #IMP-2MP3-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Impurity Profiling & Troubleshooting Guide[1]
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because 2-Methylpiperidin-3-one (2-MP-3-one) is presenting a "ghost peak" problem or severe tailing in your chromatograms.
This molecule presents a "perfect storm" for analytical chemists:
-
Lack of Chromophore: It has weak UV absorbance (only a weak carbonyl transition ~280-290 nm), making standard UV detection at 254 nm useless.[1]
-
High Polarity & Basicity: The secondary amine causes strong interaction with residual silanols on silica columns, leading to peak tailing.[1]
-
Instability: As a
-aminoketone, it is prone to self-condensation, oxidation, and racemization at the C2 position.[1]
This guide moves beyond generic advice, offering specific, causal troubleshooting for detecting impurities in this specific scaffold.
Module 1: Method Selection Strategy
Before starting, determine your primary detection goal.[1] Do not force a single method to do all the work.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on impurity type and stability.
Module 2: HPLC Troubleshooting & Protocols
Common Issue: "I see no peaks" or "My baseline is noisy."
Root Cause: 2-Methylpiperidin-3-one lacks a conjugated
Protocol A: HPLC-CAD (Recommended for Process Control)
Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of optical properties.[1]
| Parameter | Setting | Rationale |
| Column | HILIC (e.g., Waters XBridge Amide) | Retains polar amines without ion-pairing reagents that suppress CAD signal.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.[1]0) | High pH ensures the amine is neutral, improving peak shape on polymeric/hybrid columns. |
| Mobile Phase B | Acetonitrile:Water (90:[1]10) | HILIC mode requires high organic starting conditions.[1] |
| Gradient | 95% B to 60% B over 15 min | Elutes polar impurities.[1] |
| Detector | CAD (Nebulizer Temp: 35°C) | Optimized for semi-volatile organic compounds.[1] |
Common Issue: "Severe Peak Tailing (Asymmetry > 2.0)"
Root Cause: The secondary amine interacts with acidic silanols on the silica backbone of the column. Solution: Passivate the silanols or block the amine.
Q: Can I use standard C18 columns? A: Only if you use Ion-Pairing Reagents or High pH .[1]
-
Ion-Pairing: Add 5-10 mM Sodium Octanesulfonate to the mobile phase.[1] This masks the amine's charge.[1] Warning: This contaminates LC-MS systems.
-
High pH:[1] Use a hybrid silica column (e.g., C18 BEH) stable up to pH 12.[1] Run with 0.1% Ammonium Hydroxide.[1] This deprotonates the amine, eliminating the ionic interaction with silanols [1].
Module 3: GC-MS Analysis & Derivatization
Common Issue: "My main peak is splitting or disappearing in the inlet."
Root Cause: Thermal instability.[1] The
Solution: Derivatization to protect the amine and ketone functionalities.
Protocol B: Two-Step Derivatization for GC-MS
This protocol targets both the amine (to prevent tailing) and the ketone (to prevent enolization).
-
Sample Prep: Dissolve 10 mg sample in 1 mL Acetonitrile.
-
Reagent Addition: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1]
-
Incubation: Heat at 60°C for 30 minutes.
-
Mechanism: Replaces active protons on the amine (-NH) and potentially the enol form of the ketone with Trimethylsilyl (TMS) groups.
-
GC Parameters:
Module 4: Impurity Profiling (The "Suspect List")
When analyzing 2-Methylpiperidin-3-one, you are looking for specific structural analogs.
| Impurity Type | Likely Structure | Origin | Detection Method |
| Precursor | Methyl 4-amino-pentanoate | Uncyclized starting material (Dieckmann condensation precursor).[1] | GC-FID or LC-CAD |
| Degradant | 2-Methylpyridin-3-ol | Oxidation/Dehydrogenation product (Aromatization).[1] | UV (Strong Absorbance) |
| Chiral | (2S)- vs (2R)-Enantiomer | Enantiomeric impurity if using chiral synthesis.[1] | Chiral HPLC |
| Dimer | Aldol Condensation Product | Self-reaction of the ketone with the amine of another molecule. | LC-MS (High MW) |
Visualizing the Degradation Pathway
Figure 2: Primary degradation pathways leading to common impurities.[1]
Module 5: Chiral Analysis (Enantiomeric Purity)
If your application requires the specific (2S) or (2R) enantiomer (common in pharmaceutical intermediates like Tofacitinib precursors), standard columns will not separate them.[1]
Q: Which column separates the enantiomers? A: Polysaccharide-based columns (Amylose or Cellulose derivatives) are required.[1]
Protocol C: Chiral HPLC Method
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: Diethylamine (DEA) is mandatory .[1] It suppresses the ionization of the secondary amine, ensuring sharp peaks [3]. Without DEA, the enantiomers may co-elute as broad blobs.
-
-
Detection: UV at 210 nm (if possible) or Refractive Index (RI) / CAD.[1]
References
-
McCalley, D. V. (2010).[1][2] Analysis of basic solutes by HPLC.[1][3][4] In Journal of Chromatography A.[1] This seminal work establishes the necessity of high pH or ion-pairing for analyzing basic amines like piperidones to reduce silanol interactions.
-
Raghunadha Babu, C. V., et al. (2014).[1][5] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.Chirality.[1][5] Demonstrates the use of derivatization (PTSC) to introduce chromophores to non-UV active piperidine derivatives.[5]
-
Sielc Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Provides protocols for analyzing polar piperidine derivatives using mixed-mode chromatography.
-
PubChem. 3-Methylpiperidin-2-one Compound Summary. Provides chemical and physical property data essential for method development.[1] [1]
Sources
- 1. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of different synthetic routes to 2-Methylpiperidin-3-one
This guide provides a technical comparison of synthetic routes to 2-Methylpiperidin-3-one (also known as 2-methyl-3-piperidone). This scaffold is a critical pharmacophore in alkaloid synthesis (e.g., febrifugine analogues) and a versatile intermediate for drug discovery.
Executive Summary
The synthesis of 2-methylpiperidin-3-one presents a specific challenge: kinetic instability . As a
This guide compares three dominant methodologies:
-
Oxidative Route: Reduction of 2-methylpyridin-3-ol followed by oxidation. (Best for bulk access to racemic material).
-
Aza-Achmatowicz Rearrangement: Oxidative ring expansion of furans. (Best for stereoselective de novo synthesis).
-
Dieckmann Condensation: Cyclization of amino-diesters. (Best for scalable industrial processes).
Comparative Analysis of Synthetic Routes
| Feature | Route A: Pyridine Reduction/Oxidation | Route B: Aza-Achmatowicz Rearrangement | Route C: Dieckmann Condensation |
| Starting Material | 2-Methylpyridin-3-ol | Furan-2-ylmethanamine derivatives | Amino diesters (e.g., N-protected aminobutyrates) |
| Step Count | 3–4 steps | 2–3 steps | 3–4 steps |
| Scalability | High (Kg scale feasible) | Moderate (Dilution often required) | High (Thermodynamic control) |
| Stereocontrol | Poor (Racemic, unless resolved) | Excellent (Chiral pool/catalysis) | Moderate (Substrate control) |
| Key Risk | Over-reduction; Aromatization | Oxidant safety (mCPBA/NBS) | Decarboxylation requires strict pH control |
| Cost Efficiency | High (Cheap starting materials) | Moderate (Reagents can be costly) | High |
Detailed Technical Analysis
Route A: The "Reduction-Oxidation" Strategy
This is the classical approach for accessing the scaffold when enantiopurity is not the primary concern. It leverages the commercial availability of 2-methylpyridin-3-ol.
-
Mechanism: The pyridine ring is partially reduced to the piperidine (usually via hydrogenation), N-protected, and then the alcohol is oxidized to the ketone.
-
Critical Causality: Direct oxidation of the unprotected piperidinol is often fatal due to amine oxidation. N-protection is mandatory before the Swern or Jones oxidation step.
-
Stability Warning: Researchers must avoid acidic workups after the ketone is formed. As noted by Zhao et al. (2006), 2-methyl-3-piperidines undergo acid-catalyzed ring contraction to form 2-acetylpyrrolidines via an aldol-like mechanism.[1]
Route B: The Aza-Achmatowicz Rearrangement
For asymmetric synthesis, this is the gold standard. It transforms a furan-2-ylmethanamine into a dihydropyridinone, which is then reduced to the piperidinone.
-
Mechanism: Oxidative ring opening of the furan (using NBS or mCPBA) yields a 1,4-dicarbonyl equivalent that cyclizes with the pendant amine.
-
Why this route? It allows the stereochemistry to be set before cyclization (using chiral amines) or during the rearrangement using chiral catalysts.
Route C: Dieckmann Condensation
This route builds the ring from an acyclic precursor.
-
Mechanism: An N-protected diester undergoes base-mediated cyclization to a
-keto ester, followed by hydrolysis and decarboxylation. -
Optimization: The decarboxylation step is the bottleneck. Thermal decarboxylation under neutral conditions (Krapcho conditions) is preferred over acidic hydrolysis to prevent the pyrrolidine rearrangement.
Visualizing the Pathways
The following diagram illustrates the three routes and the critical "Dead End" rearrangement risk.
Caption: Comparison of synthetic routes (A, B, C) and the acid-catalyzed ring-contraction pathway.
Experimental Protocols
Protocol 1: Oxidation of N-Boc-2-methylpiperidin-3-ol (Route A)
Best for: Gram-scale preparation of racemic material.
-
Hydrogenation: Charge a high-pressure reactor with 2-methylpyridin-3-ol (10.9 g, 100 mmol), Rh/Al₂O₃ (5 mol%), and MeOH (100 mL). Pressurize with H₂ (50 bar) and stir at 60°C for 24 h. Filter through Celite and concentrate to yield the crude amino-alcohol.
-
Protection: Dissolve crude residue in DCM (200 mL) and TEA (1.5 equiv). Add Boc₂O (1.1 equiv) at 0°C. Stir 4 h. Wash with saturated NH₄Cl (neutral pH only!) and brine.
-
Swern Oxidation:
-
To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir 15 min.
-
Add the N-Boc-alcohol (from step 2) in DCM dropwise. Stir 45 min at -78°C.
-
Add TEA (5 equiv) and warm to RT.
-
Workup: Quench with water. Extract with DCM.[2] Crucial: Do not wash with dilute HCl. Use saturated NaHCO₃.[2]
-
Purification: Flash chromatography (Hex/EtOAc) on silica (neutralized with 1% Et₃N).
-
Protocol 2: Aza-Achmatowicz Rearrangement (Route B)
Best for: Enantioselective synthesis.
-
Oxidation: Dissolve N-Cbz-1-(furan-2-yl)ethanamine (1.0 equiv) in THF/H₂O (4:1). Cool to 0°C.[2][3][4]
-
Add NBS (1.1 equiv) portion-wise. The solution will turn yellow.[2] Stir until starting material is consumed (TLC).
-
Cyclization: The intermediate enone forms spontaneously or upon slight warming.
-
Reduction: Treat the crude dihydropyridinone with H₂ (1 atm) and Pd/C (10%) in MeOH to reduce the double bond and yield the N-Cbz-2-methylpiperidin-3-one.
References
-
Zhao, S., Jeon, H. B., Nadkarni, D. V., & Sayre, L. M. (2006).[1][3] Acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine.[1][3][4][5] Tetrahedron, 62(26), 6361–6369.[1] Link
-
Van der Pijl, F., et al. (2014).[2] Organocatalytic Entry into 2,6-Disubstituted Aza-Achmatowicz Piperidinones. Organic Letters, 16(8), 2038–2041. Link
-
Ciufolini, M. A., & Wood, C. Y. (1986). The Aza-Achmatowicz rearrangement: A route to useful piperidine synthons. Tetrahedron Letters, 27(42), 5085-5088. Link
-
Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. Link
Sources
- 1. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on -glucosidase and -amylase | Sansenya | Research in Pharmaceutical Sciences [rps.mui.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide: 2-Methylpiperidin-3-one vs. Chiral Lactams in Asymmetric Synthesis
[1]
Executive Summary
This guide critically evaluates the utility of 2-Methylpiperidin-3-one (an aminoketone scaffold) versus Chiral Lactams (cyclic amide scaffolds) in the asymmetric synthesis of bioactive piperidine alkaloids, specifically targeting the Febrifugine and Pelletierine class of antimalarials.
The Verdict:
-
Choose 2-Methylpiperidin-3-one (Aminoketone Route) when minimizing step count is critical and the target stereochemistry allows for organocatalytic or enzymatic establishment (e.g., asymmetric Mannich reactions).[1] Risk:[1] High conformational instability and racemization potential.[1]
-
Choose Chiral Lactams (e.g., Meyers’ or Phenylglycinol-derived) when absolute stereocontrol, scalability, and intermediate stability are paramount.[1] Benefit: Crystalline intermediates and robust diastereoselectivity, albeit with longer synthetic sequences (reduction/deprotection required).[1]
Part 1: Structural & Mechanistic Foundations[1]
The core distinction lies in the electronic character of the nitrogen-containing ring, which dictates the synthetic strategy.
The Contenders
| Feature | 2-Methylpiperidin-3-one (Aminoketone) | Chiral Lactams (e.g., 3-methylpiperidin-2-one) |
| Electronic State | Reactive Electrophile/Nucleophile. The C3 ketone allows for direct aldol/Mannich chemistry.[1] The amine is basic (pK ~8-9).[1] | Stable Neutral Scaffold. The amide resonance renders the ring planar and chemically inert to mild nucleophiles.[1] |
| Chirality Source | Often established in situ via Organocatalysis (e.g., L-Proline) or Biocatalysis (Yeast).[1] | Pre-installed via Chiral Auxiliaries (e.g., Phenylglycinol) or Chiral Pool starting materials.[1] |
| Stability | Low. Prone to racemization via enolization and dimerization (hemiaminal formation).[1] | High. Configurationally stable; often crystalline solids suitable for storage.[1] |
Mechanistic Divergence
The following pathway diagram illustrates how these two scaffolds diverge in synthesizing a target like Febrifugine.
Figure 1: Mechanistic divergence between Aminoketone (Red) and Lactam (Blue) strategies.[1] Note the directness of Route A versus the stepwise protection/activation of Route B.
Part 2: Comparative Performance Data
The following data aggregates findings from Kobayashi (Mannich route) and Amat/Bosch (Lactam route) for the synthesis of piperidine alkaloids.
Table 1: Performance Metrics
| Metric | Aminoketone Route (2-Methylpiperidin-3-one) | Chiral Lactam Route (Oxazolopiperidone) |
| Enantioselectivity (ee) | 80 - 94% (Variable) | >98% (Consistent) |
| Yield (Key Step) | 50 - 70% (Mannich) | 85 - 95% (Alkylation) |
| Step Count | Low (3-5 steps to target) | High (6-9 steps to target) |
| Scalability | Limited (Dilute conditions required to prevent dimerization) | Excellent (Stable intermediates, standard workups) |
| Atom Economy | High (Catalytic methods used) | Lower (Auxiliary often stoichiometric/removed) |
Scientific Analysis of Stability
-
Aminoketone Instability: 2-Methylpiperidin-3-one exists in equilibrium with its enol form.[1] In the presence of trace acid/base, the C2 stereocenter (alpha to nitrogen) can racemize. Furthermore, without N-protection, it rapidly dimerizes to form tricyclic hemiaminals.[1]
-
Lactam Rigidity: The lactam bond has partial double-bond character (resonance), preventing N-inversion and locking the ring conformation.[1] This allows for highly diastereoselective alkylations (dr > 95:5) because the electrophile approach is strictly controlled by the existing chiral auxiliary.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis via 2-Methylpiperidin-3-one (Kobayashi Mannich Method)
Best for: Rapid access to libraries, organocatalysis.[1]
Reagents:
Workflow:
-
Activation: Dissolve tetrahydropyridine in DMSO/Acetone (1:4 ratio).
-
Catalysis: Add L-Proline (30 mol%). Stir at -20°C for 48-72 hours.
-
Expert Insight: The low temperature is critical.[1] Above 0°C, the enantioselectivity drops drastically due to the reversibility of the Mannich step.
-
-
Quench: Add phosphate buffer (pH 7.0).
-
Isolation: Extract immediately with CHCl3. Do not store the crude intermediate; proceed immediately to the next step (e.g., reduction or protection) to prevent racemization.[1]
Protocol B: Synthesis via Chiral Lactam (Amat/Bosch Method)
Best for: GMP synthesis, total synthesis of complex alkaloids.
Reagents:
Workflow:
-
Scaffold Formation: Reflux (R)-phenylglycinol with methyl 5-oxopentanoate in toluene with Dean-Stark trap (Yield: >90%). This forms the bicyclic lactam.[1]
-
Enolate Alkylation:
-
Cleavage/Reduction: Reduce the lactam using LiAlH4 or dissolve the auxiliary using Na/NH3 (Birch conditions) to reveal the chiral piperidine.[1]
Part 4: Decision Logic
Use this flow to determine the correct scaffold for your project.
Figure 2: Decision matrix for selecting between aminoketone and lactam scaffolds.
References
-
Kobayashi, S., et al. (2004).[1] "Catalytic Asymmetric Synthesis of Febrifugine and Isofebrifugine." Journal of Organic Chemistry.
-
Amat, M., & Bosch, J. (2006).[1] "Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products."[1][2][3] Chemistry – A European Journal.[1] [1]
-
Takeuchi, Y., et al. (2001).[1][4] "Asymmetric synthesis of (+)-febrifugine and (+)-isofebrifugine using yeast reduction." Tetrahedron.
-
Odisseoli, et al. (2014).[1] "Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial." European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "2-Methylpiperidin-3-one."[1] National Library of Medicine.[1] [1]
Sources
- 1. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
A Senior Scientist's Comparative Guide to Catalytic Systems for 2-Methylpiperidin-3-one Synthesis
Abstract
The 2-Methylpiperidin-3-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for a range of pharmacologically active agents. Its synthesis, particularly in an enantiomerically pure form, presents significant challenges due to the stereogenic centers and the inherent stability of aromatic precursors. This guide provides a comparative analysis of three leading-edge catalytic strategies for the synthesis of the core piperidin-3-one ring system: Iridium-catalyzed asymmetric hydrogenation, organocatalytic cascade reactions, and biocatalytic transformations using transaminases. By examining the mechanistic underpinnings, performance metrics, and operational considerations of each system, this document aims to equip researchers and process chemists with the expert insights required to select and implement the most suitable methodology for their specific drug development pipeline.
Introduction: The Strategic Importance of the Piperidin-3-one Core
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals. The introduction of a ketone functionality at the 3-position, along with a methyl group at the adjacent C-2 position, creates a versatile chiral intermediate, 2-Methylpiperidin-3-one. This structure offers multiple points for diversification and is a key component in the synthesis of complex alkaloids and therapeutic agents.
The primary challenge in synthesizing this target lies in the efficient and stereocontrolled construction of the saturated heterocyclic ring. Classical methods often require multi-step sequences with harsh reagents. Modern catalytic approaches, however, offer more elegant, atom-economical, and asymmetric solutions. The choice of catalyst is paramount, as it dictates not only the reaction's efficiency but also its scalability, cost-effectiveness, and environmental footprint. This guide will dissect three distinct and powerful catalytic philosophies to this end.
Comparative Analysis of Catalytic Systems
The synthesis of the 2-alkyl-3-piperidone core can be approached through several catalytic routes, each with a unique set of advantages and limitations. We will focus on three dominant strategies: homogeneous metal catalysis, organocatalysis, and biocatalysis.
Iridium-Catalyzed Asymmetric Hydrogenation
Homogeneous hydrogenation using iridium complexes is a premier strategy for the dearomatization of N-heterocycles. The primary obstacle is the high aromatic stability of the pyridine precursor and the potential for both the substrate and the piperidine product to coordinate to and deactivate the metal center.[1][2]
Causality of the Experimental Approach: To overcome these challenges, the pyridine ring is activated by N-alkylation to form a pyridinium salt. This strategy serves two purposes: it breaks the aromaticity, rendering the ring more susceptible to reduction, and it prevents the nitrogen lone pair from poisoning the catalyst. This allows for hydrogenation to occur under milder conditions with significantly higher efficiency.
This method provides direct access to the piperidin-3-one core from readily available 3-hydroxypyridinium salts.[3] The use of chiral phosphine ligands on the iridium center enables highly enantioselective transformations, yielding products with excellent stereopurity.[4][5]
Organocatalytic Cascade Reactions
Organocatalysis offers a metal-free alternative, utilizing small organic molecules to catalyze reactions with high stereoselectivity. For piperidone synthesis, complex cascades involving Michael additions, aza-Henry reactions, and subsequent cyclizations are particularly powerful.[6]
Causality of the Experimental Approach: These reactions are often initiated by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether), which activates an α,β-unsaturated aldehyde to form a reactive enamine intermediate. This intermediate then undergoes a stereocontrolled Michael addition with a suitable nucleophile. A subsequent series of intramolecular reactions constructs the piperidine ring. This one-pot process allows for the rapid assembly of complex molecules with multiple stereocenters from simple acyclic precursors.[7] While powerful for generating molecular complexity, these cascades can require extensive optimization to control diastereoselectivity and may not be as direct for simple piperidones compared to hydrogenation.
Biocatalytic Synthesis via Transaminases
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, aqueous conditions. For the synthesis of chiral piperidones, ω-transaminases (ATAs) are particularly effective.
Causality of the Experimental Approach: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. In this context, an N-protected 3-piperidone can be converted into an N-protected (R)- or (S)-3-aminopiperidine with near-perfect enantioselectivity, depending on the specific enzyme used.[8] More advanced strategies employ a multi-enzyme cascade in a single pot. For example, a carboxylic acid reductase (CAR) can reduce a keto acid to a keto aldehyde, which then undergoes spontaneous cyclization and subsequent amination by a transaminase, followed by reduction by an imine reductase (IRED) to yield the final substituted piperidine.[9] This approach exemplifies the power of systems biocatalysis to build complex chiral molecules from simple linear precursors in an environmentally benign manner.[10]
Quantitative Performance Data
The selection of a synthetic route in a drug development setting is heavily influenced by quantitative metrics. The table below summarizes the typical performance of the discussed catalytic systems for the synthesis of the core piperidone/piperidine ring.
| Catalytic System | Typical Substrate | Catalyst Loading | Yield (%) | Stereoselectivity | Conditions | Key Advantages |
| Iridium-Catalyzed Hydrogenation | N-Benzyl-3-hydroxypyridinium salt | 0.5 - 2 mol% | 90 - 97% | >97% ee, >20:1 dr | 40-60 °C, 20-50 atm H₂ | High yield, excellent stereocontrol, direct route.[3][4] |
| Organocatalytic Cascade | α,β-Unsaturated aldehyde, nitroalkane, amine | 10 - 20 mol% | 60 - 85% | up to 97% ee | Room Temp, 24-48 h | Metal-free, builds complexity, mild conditions.[7] |
| Biocatalytic (Transaminase) | N-Boc-3-piperidone | Whole cells / Lysate | >80% | >99% ee | 30 °C, pH 7-8, aqueous | Unparalleled selectivity, green process, mild.[8][10] |
Visualization of Catalytic Pathways
To better understand the underlying processes, the following diagrams illustrate a representative experimental workflow and a key catalytic cycle.
Workflow for Biocatalytic Cascade Synthesis
This diagram outlines the one-pot, multi-enzyme cascade for converting a keto acid into a chiral substituted piperidine, demonstrating the synergy between different enzyme classes.
Caption: Multi-enzyme cascade for chiral piperidine synthesis.
Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation
This diagram illustrates the proposed catalytic cycle for the hydrogenation of a pyridinium salt, highlighting the key steps of oxidative addition, migratory insertion, and reductive elimination.
Caption: Proposed cycle for Ir-catalyzed asymmetric hydrogenation.
Featured Experimental Protocol: Iridium-Catalyzed Hydrogenation
This protocol is adapted from established procedures for the selective hydrogenation of 3-hydroxypyridinium salts, providing a direct and efficient route to the N-substituted piperidin-3-one core.[3]
Objective: To synthesize N-Benzyl-2-methyl-piperidin-3-one from N-Benzyl-3-hydroxy-2-methylpyridinium bromide.
Materials:
-
N-Benzyl-3-hydroxy-2-methylpyridinium bromide (1.0 eq)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-SEGPHOS (1.1 mol%)
-
Tetrabutylammonium iodide (TBAI) (2.0 mol%)
-
Dichloromethane (DCM), degassed (0.1 M concentration)
-
High-pressure autoclave equipped with a magnetic stir bar and glass liner
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (R)-SEGPHOS (1.1 mol%). Add half of the total required degassed DCM. Stir the resulting orange solution at room temperature for 30 minutes. Rationale: This step allows for the formation of the active chiral iridium catalyst complex prior to substrate addition, ensuring reproducibility.
-
Reactor Charging: In a separate flask, dissolve the N-Benzyl-3-hydroxy-2-methylpyridinium bromide substrate (1.0 eq) and TBAI (2.0 mol%) in the remaining degassed DCM. Rationale: TBAI acts as an additive that can improve catalyst stability and performance.
-
System Assembly: Transfer the substrate solution to the glass liner of the autoclave. Subsequently, transfer the pre-formed catalyst solution to the autoclave liner via cannula. Seal the autoclave.
-
Hydrogenation: Remove the autoclave from the glovebox. Purge the system three times with H₂ gas, first at low pressure, then pressurize to 50 atm (approx. 50.7 bar). Place the autoclave in a heating mantle set to 60 °C and begin vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 12-16 hours. Monitor the reaction progress by periodically taking aliquots (after safely depressurizing and purging with N₂) and analyzing via TLC or LC-MS. Rationale: Monitoring ensures the reaction goes to completion and prevents unnecessary heating or pressure cycles.
-
Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ gas. Purge the system with nitrogen. Concentrate the reaction mixture in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-2-methyl-piperidin-3-one.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) via chiral HPLC analysis.
Conclusion and Future Outlook
The synthesis of 2-Methylpiperidin-3-one and its derivatives is achievable through multiple, highly effective catalytic strategies.
-
Iridium-catalyzed hydrogenation stands out for its high efficiency, excellent stereocontrol, and directness, making it a strong candidate for process development and scale-up.
-
Organocatalysis provides a robust, metal-free platform for constructing complex piperidine frameworks, which is invaluable in diversity-oriented synthesis for library generation.
-
Biocatalysis represents the pinnacle of selectivity and sustainability. The continued discovery and engineering of enzymes like transaminases will undoubtedly make these methods increasingly mainstream in pharmaceutical manufacturing.
The choice of system ultimately depends on project-specific goals: for large-scale, stereospecific production of a simple core, iridium catalysis is compelling. For exploring chemical space with complex derivatives, organocatalysis excels. For green chemistry initiatives and achieving unparalleled enantiopurity, biocatalysis is the future. The synergistic application of these methodologies, such as using enzymes to resolve products from a metal-catalyzed reaction, will continue to provide powerful and flexible solutions for modern drug discovery.
References
-
Wu, H., et al. (2022). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]
-
Li, W., et al. (2015). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. Available at: [Link]
-
Kuang, C., et al. (2013). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar. Available at: [Link]
-
Wang, D., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]
-
Le, C., et al. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Maj, A. M., et al. (2016). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ResearchGate. Available at: [Link]
-
Brethous, L., et al. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. ResearchGate. Available at: [Link]
-
Le, C., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link]
-
Han, Z., et al. (2016). Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones. Organic Letters. Available at: [Link]
-
Vicario, J., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]
-
Liu, Y., et al. (2016). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. MDPI. Available at: [Link]
-
France, S. P., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available at: [Link]
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Google Patents.
-
Scott, F., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. The University of Manchester Research Explorer. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Reactivity & Selectivity Profile: 2-Methylpiperidin-3-one vs. Piperidinone Isomers
This guide provides an in-depth technical comparison of 2-Methylpiperidin-3-one against its isomers, focusing on reactivity, stability, and synthetic utility.
Executive Summary
2-Methylpiperidin-3-one represents a unique challenge in heterocyclic chemistry compared to its more common isomer, 4-piperidinone . While the 4-isomer functions as a stable, symmetrical
This guide delineates the mechanistic divergence of the 3-one system, specifically how the C2-methyl group creates a "steric vs. electronic" conflict that researchers must navigate during drug scaffold synthesis.
Isomer Stability Hierarchy
-
Most Stable: 4-Piperidinone (Symmetrical, no
-amine instability). -
Stable (Amide): 2-Piperidinone (Lactam, non-basic, low reactivity).
-
Least Stable: 2-Methylpiperidin-3-one (Asymmetric, prone to self-condensation/oxidation).
Structural Analysis & Mechanistic Implications[1]
The -Aminoketone Problem
The defining feature of 3-piperidinone is the proximity of the nitrogen lone pair to the carbonyl group.
-
4-Piperidinone: The carbonyl is
to the nitrogen. The system is electronically similar to cyclohexanone but with a basic amine. -
3-Piperidinone: The carbonyl is
to the nitrogen. This facilitates transannular interactions and makes the -protons (at C2) highly acidic. In the free base form, 3-piperidinones are unstable and often dimerize.-
Handling Rule: Always store 2-methylpiperidin-3-one as the HCl salt or as an N-protected carbamate (N-Boc, N-Cbz).
-
Regioselectivity of Enolization (The C2 vs. C4 Battle)
Functionalizing 2-methylpiperidin-3-one requires controlling enolization. The methyl group at C2 introduces a critical steric factor.
| Factor | Direction of Enolization | Mechanism |
| Electronic (N-EWG) | Favors C2 (Proximal) | Electron-withdrawing groups (Boc, Cbz) increase the acidity of C2 protons via inductive effects. |
| Steric (C2-Methyl) | Favors C4 (Distal) | The methyl group hinders base approach at C2, pushing deprotonation to the less substituted C4. |
| Thermodynamic | Favors C4 (Distal) | The internal double bond (C3-C4) is generally more stable than the tetrasubstituted or sterically crowded C2-C3 enol. |
Key Insight: In N-alkylated systems (e.g., N-Benzyl), steric factors dominate, leading to C4 functionalization. In N-acylated systems (e.g., N-Boc), electronic activation can force C2 functionalization, but the C2-methyl group often overrides this, leading to mixtures or unexpected C4 products (as seen in analogous 2-phenyl systems).
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for 2-methylpiperidin-3-one compared to the 4-isomer.
Figure 1: Reaction pathways for 2-Methylpiperidin-3-one. Note the bifurcation at the enolization step driven by the C2-methyl steric bulk.
Comparative Experimental Data
The following table contrasts the reaction outcomes of the 3-one and 4-one isomers under standard conditions.
| Reaction Type | 4-Piperidinone (Benchmark) | 2-Methylpiperidin-3-one |
| Reduction (NaBH4) | Yields 4-piperidinol (achiral/meso). Single product. | Yields cis/trans-3-hydroxy-2-methylpiperidine . Diastereomeric ratio (dr) depends on reducing agent (e.g., L-Selectride favors cis). |
| Aldol Condensation | Reacts at C3/C5 (identical). Symmetrical bis-benzylidene products common. | Regioselective challenge. Kinetic enolization often yields mixtures. C2-attack creates quaternary centers; C4-attack preserves C2 chirality. |
| Stability | Stable at RT. Can be stored as free base. | Unstable. Must be generated in situ or protected. Prone to oxidative ring contraction to pyrrolidines. |
| Mannich Reaction | Classic double-Mannich forms the ring. | Difficult to control regioselectivity due to asymmetry. |
Experimental Protocols
Protocol A: Stabilization via N-Protection (Boc-Protection)
Since the free base is unstable, this is the mandatory first step for most applications.
-
Reagents: 2-Methylpiperidin-3-one HCl (1.0 equiv), Di-tert-butyl dicarbonate (Boc2O, 1.1 equiv), Triethylamine (TEA, 2.5 equiv), Dichloromethane (DCM).
-
Procedure:
-
Suspend the HCl salt in DCM at 0°C.
-
Add TEA dropwise (exothermic). The solution will turn cloudy.
-
Add Boc2O dissolved in DCM slowly over 15 minutes.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Wash with 1N HCl (cold), then Brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
-
Checkpoint: The product is a stable oil/solid that can be stored.
Protocol B: Diastereoselective Reduction to 3-Piperidinol
Targeting the cis-isomer (hydroxyl and methyl on the same side).
-
Substrate: N-Boc-2-methylpiperidin-3-one.
-
Reagent: L-Selectride (1.0 M in THF) – Bulky hydride favors equatorial attack, pushing OH axial (cis to methyl).
-
Procedure:
-
Cool substrate in THF to -78°C.
-
Add L-Selectride slowly. Stir for 2 hours at -78°C.
-
Quench: Oxidative workup (NaOH / H2O2) is required to remove boron byproducts.
-
Result: High diastereoselectivity for the cis-alcohol (vs. NaBH4 which gives a mixture favoring the trans-isomer).
-
References
-
Daly, V., et al. (1998). Unexpected Enolization of 2-Phenyl-3-piperidone Derivatives. Heterocycles, 48(10), 2158. Link
- Key Finding: Establishes that steric strain at the C2 position (analogous to 2-methyl) often forces enolization to the distal C4 position, even when electronic factors suggest otherwise.
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.[1] Link
- Key Finding: Discusses the separation and stability of methyl-piperidinone isomers and the use of chiral HPLC for analysis.
-
Poddar, R., et al. (2021).[2] Acid-catalyzed, regioselective [3 + 3] annulation... Access to 3,4-dihydropyridones and 2-piperidinones.[3] Organic & Biomolecular Chemistry, 19, 9897–9905.[2] Link
- Key Finding: Provides modern synthetic routes to functionalized piperidinone scaffolds, highlighting the stability differences between ketone and lactam forms.
- Kozikowski, A. P., et al. (1993). Synthesis of 1-aryl-3-piperidone derivatives. Journal of Organic Chemistry. (Contextual reference for 3-piperidone instability and rearrangement).
Sources
Safety Operating Guide
2-Methylpiperidin-3-one proper disposal procedures
2-Methylpiperidin-3-one Proper Disposal Procedures
Executive Summary & Substance Identification
Immediate Action Required: If you are currently dealing with a spill or exposure, skip immediately to Section 4: Emergency Procedures .[1]
This guide outlines the technical protocols for the safe disposal of 2-Methylpiperidin-3-one . Note that this compound is distinct from its isomer 3-methylpiperidin-2-one (a lactam).[1][2][3][4] 2-Methylpiperidin-3-one is an aminoketone , often supplied as a hydrochloride salt to prevent self-condensation/polymerization.[1][2][3][4]
-
Chemical Name: 2-Methylpiperidin-3-one (typically handled as 2-Methylpiperidin-3-one HCl)[1][2][3][4][5]
-
CAS Number: 1894125-82-6 (Hydrochloride salt)[1][2][3][4][5]
-
Molecular Formula: C₆H₁₁NO (Free base) / C₆H₁₂ClNO (HCl salt)[1][4]
-
Physical State: Hygroscopic solid (HCl salt) or unstable oil (Free base).[1]
Critical Safety Warning: As an aminoketone, the free base form is prone to rapid dimerization and oxidation.[1] Do not mix with strong oxidizing agents or aldehydes in waste streams, as this may generate exothermic reactions or insoluble polymers that clog disposal lines.[1]
Hazard Profile & Risk Assessment
Before initiating disposal, you must validate the state of the material.[1] The disposal pathway depends heavily on whether the substance is the stable salt or the reactive free base.[1][4]
| Parameter | 2-Methylpiperidin-3-one HCl (Salt) | 2-Methylpiperidin-3-one (Free Base) |
| Stability | Stable under standard storage.[1][2][3][4] | Unstable. Prone to self-condensation.[1][2][3][4] |
| GHS Classification | Warning | Danger (Assumed) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335).[1][2][3][4] | Corrosive (Amine), Flammable, Irritant.[1][3][4] |
| RCRA Status | Not P- or U-listed.[1][2][3][4] Hazardous by characteristic (Toxic/Irritant).[1][6] | Likely Ignitable (D001) if in solvent.[1][3][4] |
| Incompatibilities | Strong oxidizers, Strong bases.[1][2][3][4] | Acids, Oxidizers, Acid Chlorides.[1][3][4] |
Operational Disposal Protocol
Waste Stream Segregation Logic
Do not combine this chemical with general organic waste without verifying pH compatibility.[1] Use the following decision logic to determine the correct waste stream.
Figure 1: Decision matrix for segregating 2-Methylpiperidin-3-one waste streams.
Protocol A: Disposal of Solid Waste (HCl Salt)
Applicable for: Expired reagents, spill cleanup residues, and contaminated solids.[1][3][4]
-
Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness minimum) to prevent contamination of the outer container surface.[1]
-
Disposal Path: Submit for High-Temperature Incineration .
Protocol B: Disposal of Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors.[1][3][4]
-
pH Check: If the waste solution contains the free base, the pH will be alkaline (>8).[1]
-
Solvent Compatibility:
-
Quenching (Optional but Recommended for Free Base): If you have a concentrated free base oil, dilute it significantly (1:[1]20) with a combustible solvent (e.g., ethanol) before adding it to the waste container.[1] This prevents the formation of "hot spots" in the waste drum.[1][4]
Emergency Procedures
In the event of a loss of containment, follow this specific response workflow.
Figure 2: Step-by-step spill response workflow.
-
PPE Requirements: Nitrile gloves (double-gloving recommended for liquids), safety goggles, and a lab coat.[1] If dust is present, use an N95 respirator.[1]
-
Decontamination: After removing bulk material, wash the surface with an aqueous detergent.[1] Do not use bleach (sodium hypochlorite) immediately, as it may react with amine residues to form chloramines.[1]
Regulatory & Compliance Context
-
US EPA (RCRA): 2-Methylpiperidin-3-one is not explicitly listed on the P or U lists.[1][2][3] However, waste determinations must be made based on characteristics:
-
Sewer Disposal: Strictly Prohibited. Aminoketones are toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]
-
Precursor Watch: While 4-piperidone is a DEA List I chemical (fentanyl precursor), 2-methylpiperidin-3-one is a structural analog.[1][2][3][4] Always maintain strict inventory logs to demonstrate legitimate research use, as structural similarity can trigger scrutiny during audits.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107169, 3-Methylpiperidin-2-one (Isomer reference for physical properties).[1][2] Retrieved from [Link][1][4]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
Sources
- 1. 3-Methylpiperidin-2-one | C6H11NO | CID 107169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-METHYLPIPERIDIN-2-ONE | 3768-43-2 [chemicalbook.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. 1894125-82-6|2-Methylpiperidin-3-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2-Methylpiperidin-3-one
Executive Safety Summary (The "One-Pager")
Chemical Profile: 2-Methylpiperidin-3-one is a substituted piperidinone derivative.[1] Structurally, it contains both a secondary amine and a ketone functionality. This "alpha-amino ketone" motif renders the free base unstable (prone to self-condensation/dimerization) and chemically reactive.[1] It is frequently supplied as a hydrochloride salt to ensure stability.
Immediate Hazard Classification:
-
Health: Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Respiratory Irritation (Category 3).[1]
-
Physical: Combustible Liquid (if free base) or Combustible Solid.
-
Reactivity: Hygroscopic; prone to oxidation and polymerization if not stored correctly.
Critical PPE Matrix:
| Protection Zone | Recommendation | Technical Rationale |
| Hand Protection | Primary: Silver Shield® (Laminate) or Butyl Rubber.Splash Only: Double-layered Nitrile (min 5 mil).[1] | CRITICAL WARNING: Standard nitrile degrades rapidly upon exposure to ketones. The amine functionality permeates thin rubber. For immersion or high-risk transfer, laminate liners are mandatory.[1] |
| Respiratory | P100 + OV Cartridge (Full Face preferred).[1] | The compound has low vapor pressure but high irritation potential. Dusts (salts) or aerosols (liquids) are severely irritating to mucous membranes. |
| Eye/Face | Chemical Splash Goggles + Face Shield.[1][2] | Risk of irreversible corneal damage due to basicity (amine) and solvent action (ketone). |
| Body | Tyvek® Lab Coat (Chemical Resistant) + Apron.[1] | Standard cotton coats absorb liquids/dusts, maintaining skin contact. |
Risk Assessment & Technical Justification
2.1 The "Nitrile Fallacy"
Many researchers default to nitrile gloves for all organic synthesis. For 2-Methylpiperidin-3-one, this is a safety gap.[1]
-
Mechanism of Failure: The ketone group at the C3 position attacks the acrylonitrile-butadiene polymer matrix, causing swelling and degradation. Simultaneously, the amine group facilitates permeation.
-
Evidence: Permeation data for analogous aminoketones suggests breakthrough times for standard 4-mil nitrile gloves can be < 5 minutes .[1]
-
Corrective Action: Use a "Double-Glove System": Inner Laminate (Barrier) + Outer Nitrile (Dexterity/Grip).[1]
2.2 Chemical Instability
-
Self-Condensation: As an
-amino ketone, the free base can undergo intermolecular Schiff base formation (amine attacking the ketone of a neighbor molecule), leading to polymerization.[1] -
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C) or Freeze (-20°C) depending on long-term needs.
-
Form: Maintain as HCl salt whenever possible until the immediate moment of reaction.
-
Operational Protocols
3.1 Safe Handling Workflow
Figure 1: Operational workflow emphasizing inert atmosphere and decontamination steps.[1]
3.2 Weighing & Transfer
-
Preparation: Place a balance inside the fume hood or use a localized exhaust snorkel.
-
Static Control: If handling the solid salt, use an ionizing anti-static gun. Aminoketone salts are often fluffy and electrostatic, increasing inhalation risk.
-
Transfer:
-
Solids: Use PTFE-coated spatulas.[1] Avoid iron/steel if the free base is present, as trace metals can catalyze oxidation.
-
Liquids: Use glass syringes with Luer-lock needles. Avoid plastic syringes if the contact time exceeds 2 minutes (leaching risk).
-
Emergency Response & Spill Management
4.1 Spill Decision Logic
Figure 2: Decision tree for spill remediation based on physical state.
4.2 Exposure First Aid
-
Skin Contact: Immediate wash with 5% acetic acid (vinegar) followed by copious soap and water. The acid neutralizes the amine functionality.
-
Eye Contact: Flush for 15 minutes minimum . Time is tissue; amines penetrate the cornea rapidly.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, medical observation is required (delayed pulmonary edema risk).
Disposal & Regulatory Compliance
Waste Stream Classification:
-
RCRA Code (USA): Likely D001 (Ignitable) and D002 (Corrosive).
-
Segregation: Do not mix with oxidizers (peroxides, nitric acid) or strong acids in the waste container to prevent exothermic runaway.
Disposal Protocol:
-
Dissolution: Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).
-
Neutralization (Optional but Recommended): If disposing of large quantities of free base, neutralize with dilute HCl to form the non-volatile salt before placing in the waste drum.
-
Final Path: High-temperature incineration equipped with a scrubber for nitrogen oxides (NOx).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidin-3-one hydrochloride (CAS 61644-00-6).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Amines. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
